(S)-N-(1H-Indole-3-acetyl)tryptophan-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(4,5,6,7-tetradeuterio-1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)/t19-/m0/s1/i2D,4D,6D,8D |
InChI Key |
FOSPCYZZRVNHJS-HEXKKLBVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-N-(1H-Indole-3-acetyl)tryptophan-d4
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4. The information is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.
Chemical Structure and Properties
This compound is the deuterated form of (S)-N-(1H-Indole-3-acetyl)tryptophan, a derivative of the amino acid tryptophan. The deuterium (B1214612) labeling provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in mass spectrometry-based quantification.
The chemical structure of this compound is characterized by a tryptophan moiety acylated on its alpha-amino group with an indole-3-acetic acid group. The four deuterium atoms are located on the benzene (B151609) ring of the indole-3-acetyl moiety.
Chemical Formula: C₂₁H₁₅D₄N₃O₃
SMILES: O=C(CC1=CNC2=C([2H])C([2H])=C([2H])C([2H])=C12)N--INVALID-LINK--CC3=CNC4=CC=CC=C34
Molecular Weight: 365.42 g/mol
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 361.4 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 361.14264148 Da | PubChem[1] |
| Topological Polar Surface Area | 98 Ų | PubChem[1] |
Experimental Protocols
Synthesis of Deuterated Indole (B1671886) Derivatives
A general method for the deuteration of 3-substituted indoles can be adapted for the synthesis of this compound. This method involves an acid-catalyzed hydrogen-deuterium exchange.[2][3]
Materials:
-
(S)-N-(1H-Indole-3-acetyl)tryptophan
-
Deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) (e.g., 20 wt %)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Sealed reaction vessel
Procedure:
-
Dissolve (S)-N-(1H-Indole-3-acetyl)tryptophan in a 0.1 M solution of 20 wt % D₂SO₄ in CD₃OD within a sealed reaction vessel.
-
Heat the reaction mixture at a controlled temperature (e.g., 60–90 °C). The reaction progress should be monitored by ¹H NMR spectroscopy to observe the disappearance of the aromatic protons on the target indole ring.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the deuterated product.
-
Purify the product using appropriate chromatographic techniques if necessary.
Logical Workflow for Synthesis and Analysis:
β-D-Glucosidase Inhibition Assay
The non-deuterated analog of the title compound is a known weak inhibitor of β-D-glucosidase.[4][5] A common method to assess this activity is a colorimetric assay using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
β-Glucosidase enzyme solution
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Acarbose)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
In a 96-well plate, add the assay buffer, β-glucosidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate for a further period (e.g., 20 minutes) at the same temperature.
-
Measure the absorbance of the wells at 405 nm. The intensity of the yellow color from the p-nitrophenol product is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
Biological Activity and Signaling Pathways
Role as an Auxin Metabolite in Plants
(S)-N-(1H-Indole-3-acetyl)tryptophan is an active metabolite of the plant hormone indole-3-acetic acid (IAA), a key regulator of plant growth and development. It has been shown to induce coleoptile elongation in Avena sativa seedlings and can act as an auxin inhibitor in the root growth of Arabidopsis thaliana.
The biosynthesis and signaling of auxins are complex processes. Tryptophan is a primary precursor for IAA synthesis in plants. IAA exerts its effects by promoting the interaction between TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the subsequent expression of auxin-responsive genes.
Auxin Signaling Pathway:
Relevance to Mammalian Systems
While the primary known role of (S)-N-(1H-Indole-3-acetyl)tryptophan is in plant biology, related indole-containing molecules derived from tryptophan metabolism are gaining increasing attention in the context of mammalian physiology and drug development. Indole-3-acetic acid (IAA) is also produced by the gut microbiota in mammals and can act as a signaling molecule.
Of particular interest is the interaction of tryptophan metabolites with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, inflammation, and xenobiotic metabolism. Activation of the AhR pathway by certain indole derivatives presents potential therapeutic avenues for autoimmune diseases and cancer. The study of deuterated analogs like this compound can aid in elucidating the metabolic fate and signaling roles of such compounds in mammalian systems.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and not intended for human or veterinary use.
References
- 1. N-((1H-Indol-3-yl)acetyl)-L-tryptophan | C21H19N3O3 | CID 644228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Synthesis pathway for (S)-N-(1H-Indole-3-acetyl)tryptophan-d4
An in-depth technical guide on the synthesis of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4 is provided below, tailored for researchers, scientists, and drug development professionals. This document outlines a viable synthetic pathway, presents quantitative data in a structured format, offers detailed experimental protocols, and includes a visual representation of the synthetic workflow.
Introduction
(S)-N-(1H-Indole-3-acetyl)tryptophan, and its deuterated isotopologues such as this compound, are of significant interest in metabolic research and drug development. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making the molecule a valuable internal standard for quantitative mass spectrometry-based bioanalysis. This guide details a synthetic approach for the preparation of this compound, focusing on the coupling of deuterated indole-3-acetic acid with the L-tryptophan methyl ester, followed by saponification.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process. The first step involves the coupling of commercially available indole-3-acetic acid-d4 with L-tryptophan methyl ester hydrochloride using a suitable coupling agent. The resulting methyl ester is then saponified to yield the final product.
Quantitative Data Summary
The following table summarizes the typical yields and purity for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Amide Coupling | Indole-3-acetic acid-d4 | This compound methyl ester | 85-95 | >95 |
| 2 | Saponification | This compound methyl ester | This compound | 90-98 | >98 |
Detailed Experimental Protocols
Step 1: Synthesis of this compound methyl ester
Materials:
-
Indole-3-acetic acid-d4 (1.0 eq)
-
L-tryptophan methyl ester hydrochloride (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Triethylamine (B128534) (TEA) (2.2 eq)
-
Dichloromethane (B109758) (DCM) (anhydrous)
Procedure:
-
To a solution of Indole-3-acetic acid-d4 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (TEA) (2.2 eq). Stir for 10 minutes at room temperature.
-
Add the solution of L-tryptophan methyl ester to the activated indole-3-acetic acid-d4 solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford this compound methyl ester as a white to off-white solid.
Step 2: Synthesis of this compound
Materials:
-
This compound methyl ester (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (1.5 eq)
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve this compound methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, the THF is removed under reduced pressure.
-
The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl at 0 °C.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis pathway for this compound.
Caption: Synthesis of this compound.
(S)-N-(1H-Indole-3-acetyl)tryptophan-d4 CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4, a deuterated derivative of the naturally occurring tryptophan conjugate of indole-3-acetic acid (IAA). This document details its chemical identifiers, likely applications in quantitative analysis, relevant experimental protocols, and the biochemical pathways in which its non-deuterated counterpart is involved.
Chemical Identifiers and Properties
For reference, the identifiers for the non-deuterated L-isomer and the racemic mixture are provided below.
| Identifier | (S)-N-(1H-Indole-3-acetyl)tryptophan | N-(1H-Indole-3-acetyl)-DL-tryptophan |
| Synonyms | Indole-3-acetyl-L-tryptophan, IAA-L-Trp | N-(3-Indolylacetyl)-DL-tryptophan |
| CAS Number | 57105-53-0[3][4][5] | 87-32-1[6][7] |
| Molecular Formula | C₂₁H₁₉N₃O₃[3][4] | C₂₁H₁₉N₃O₃ |
| Molecular Weight | 361.4 g/mol [3][4] | 361.4 g/mol |
| IUPAC Name | (2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid[4][5] | (2RS)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of endogenous (S)-N-(1H-Indole-3-acetyl)tryptophan in biological matrices[8][9][10].
Biochemical Context and Signaling Pathways
(S)-N-(1H-Indole-3-acetyl)tryptophan is an amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA). The formation of IAA conjugates is a key mechanism for regulating auxin homeostasis in plants[11][12]. These conjugates can serve as inactive storage forms, be targeted for degradation, or, in some cases, represent active forms of the hormone[11].
The biosynthesis of IAA-amino acid conjugates is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, which adenylate IAA and then conjugate it to an amino acid[11][12]. The specific amino acid conjugated to IAA can determine its metabolic fate.
Below is a diagram illustrating the tryptophan-dependent biosynthesis of IAA and its subsequent conjugation to tryptophan.
Caption: Tryptophan-dependent IAA biosynthesis and conjugation pathway.
Experimental Protocols: Quantitative Analysis of IAA-Tryptophan
While a specific protocol detailing the use of this compound was not found in the available literature, a general methodology for the quantification of IAA-amino acid conjugates using a deuterated internal standard by LC-MS/MS can be outlined. This protocol is a composite based on established methods for analyzing auxin metabolites[8][9][10].
Objective
To accurately quantify the concentration of endogenous (S)-N-(1H-Indole-3-acetyl)tryptophan in a plant tissue sample using a stable isotope-labeled internal standard.
Materials
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
This compound (Internal Standard)
-
Extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Method
-
Sample Preparation:
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Accurately weigh the tissue and add a known amount of the this compound internal standard.
-
Add ice-cold extraction solvent, vortex thoroughly, and incubate at -20°C.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Purification:
-
Pass the supernatant through a pre-conditioned SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a non-eluting solvent.
-
Elute the auxin conjugates with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect the parent and daughter ions for both the endogenous analyte and the deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous analyte to the internal standard.
-
Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
-
The following diagram illustrates a typical workflow for this type of quantitative analysis.
Caption: General workflow for quantitative analysis of auxin conjugates.
Conclusion
This compound is a valuable tool for researchers in plant biology and related fields. Its use as an internal standard enables the precise and accurate quantification of its endogenous, non-deuterated counterpart, which is crucial for understanding the complex regulatory networks of auxin metabolism and signaling. The methodologies outlined in this guide provide a framework for the application of this and similar deuterated standards in advanced analytical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. N-((1H-Indol-3-yl)acetyl)-L-tryptophan | C21H19N3O3 | CID 644228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indole-3-acetyl-L-tryptophan | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]
The Biological Landscape of N-Acetylated Tryptophan Metabolites: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tryptophan, an essential amino acid, is the precursor to a vast array of bioactive metabolites crucial for physiological homeostasis. N-acetylation represents a key metabolic modification that generates compounds with distinct and significant biological roles. This technical guide provides an in-depth exploration of the primary N-acetylated tryptophan metabolites: N-acetyl-L-tryptophan (NAT) and N-acetylserotonin (NAS). We will delve into their biosynthesis, signaling pathways, and diverse functions, including neuroprotection, immune modulation, and antioxidant activities. This document summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes complex pathways to support advanced research and therapeutic development.
Introduction to N-Acetylated Tryptophan Metabolites
Tryptophan metabolism occurs via several major routes, including the kynurenine (B1673888) pathway, which accounts for approximately 95% of tryptophan catabolism, and the serotonin (B10506) pathway[1]. Acetylation of tryptophan and its derivatives gives rise to key molecules with unique biological activities. The most extensively studied of these are N-acetyl-L-tryptophan (NAT), a direct derivative of tryptophan, and N-acetylserotonin (NAS), an intermediate in the synthesis of melatonin (B1676174) from serotonin[2][3]. These metabolites are implicated in a range of physiological processes, from circadian rhythm regulation to neuroprotection and anti-inflammatory responses, making them compelling targets for research and drug development.
Biosynthesis and Major Pathways
The production of NAT and NAS originates from distinct points in the broader tryptophan metabolic network. Understanding these pathways is critical to elucidating their regulation and function.
N-acetyl-L-tryptophan (NAT) Synthesis
N-acetyl-L-tryptophan is produced from the essential amino acid L-tryptophan. This conversion can be carried out by N-acetyltransferase enzymes or through the degradation of N-acetylated proteins. N-terminal acetylation is a common post-translational modification in eukaryotes, affecting a large percentage of proteins and playing a role in their stability and protection[4].
N-acetylserotonin (NAS) and Melatonin Synthesis Pathway
N-acetylserotonin is a critical intermediate in the biosynthesis of melatonin. The pathway begins with the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT)[5]. The subsequent two steps are central to this guide:
-
Acetylation of Serotonin: The enzyme Arylalkylamine N-acetyltransferase (AANAT) , sometimes called the "timezyme," catalyzes the transfer of an acetyl group from acetyl-CoA to serotonin, forming N-acetylserotonin (NAS). This step is the primary rate-limiting reaction in melatonin production and is tightly regulated by the circadian clock[2][6][7].
-
Methylation of NAS: Acetylserotonin O-methyltransferase (ASMT) then catalyzes the final step, transferring a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of NAS, yielding melatonin (N-acetyl-5-methoxytryptamine)[1][6][8].
This pathway is predominantly active in the pineal gland but also occurs in other tissues, including the retina and immune cells.
Biological Roles and Signaling Mechanisms
N-acetyl-L-tryptophan (NAT)
NAT exhibits significant neuroprotective and anti-inflammatory properties. It has been investigated for its therapeutic potential in neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease[9][10].
Neuroprotection: NAT provides neuroprotection primarily by targeting mitochondrial apoptotic pathways. It has been identified as an inhibitor of mitochondrial cytochrome c release, which is a critical step in the intrinsic apoptosis cascade[11][12]. By preventing the release of cytochrome c and other pro-apoptotic factors like Smac/AIF from the mitochondria, NAT effectively inhibits the activation of downstream executioner caspases (e.g., caspase-9 and -3) and reduces neuronal cell death[11][12].
Correction of a Widespread Error: For many years, the neuroprotective effects of NAT were attributed to its function as an antagonist of the neurokinin-1 receptor (NK-1R). However, a 2022 study using radioligand binding assays demonstrated conclusively that NAT does not significantly bind to either human or rat NK-1R[6]. Therefore, its biological effects are independent of the substance P/NK-1R axis, and its use as a tool to investigate this receptor is inappropriate[6].
Anti-inflammatory Effects: NAT demonstrates anti-inflammatory activity by inhibiting the expression and secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), and suppressing the activation of caspase-1, a key component of the inflammasome[11][13].
N-acetylserotonin (NAS)
NAS is a pleiotropic molecule with functions that extend far beyond its role as a melatonin precursor. It possesses intrinsic biological activity as a receptor agonist, a potent antioxidant, and an anti-inflammatory agent.
Receptor-Mediated Signaling: NAS acts as an agonist at multiple receptor types:
-
Melatonin Receptors (MT1/MT2): Like melatonin, NAS binds to and activates MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to Gαi to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels[13][14]. This signaling is central to regulating circadian rhythms.
-
Tropomyosin Receptor Kinase B (TrkB): Uniquely, NAS—but not serotonin or melatonin—is a potent agonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF)[9][15][16]. Activation of TrkB by NAS initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for promoting neuronal survival, neurogenesis, and synaptic plasticity[15][16]. This activity is thought to underlie the antidepressant and neurotrophic effects of NAS.
-
MT3 Binding Site: The MT3 binding site, identified as the enzyme quinone reductase 2, has a higher affinity for NAS than for melatonin, suggesting it may function as a specific NAS receptor[15].
Antioxidant and Anti-inflammatory Properties: NAS is a powerful antioxidant, reported to be 5 to 20 times more effective than melatonin at protecting against oxidative damage in certain models[6]. It effectively scavenges free radicals and protects against lipid peroxidation. Its anti-inflammatory effects are linked to the inhibition of nitric oxide synthase and reduction of reactive oxygen species (ROS)[6].
Quantitative Data Summary
Quantitative analysis is essential for understanding the physiological relevance and therapeutic potential of these metabolites. The following tables summarize key data from the literature.
Table 1: Receptor Binding Affinities and Enzyme Kinetics
| Parameter | Metabolite/Enzyme | Receptor/Substrate | Value | Species | Reference(s) |
|---|---|---|---|---|---|
| Binding Affinity (pKD) | 2-[125I]-melatonin | hMT1 Receptor | 10.64 ± 0.11 | Human | [17] |
| 2-[125I]-melatonin | hMT2 Receptor | 10.11 ± 0.05 | Human | [17] | |
| Binding Affinity (Ki, pM) | Melatonin | hMT1 Receptor | 80 | Human | [6] |
| Melatonin | hMT2 Receptor | 383 | Human | [6] | |
| Enzyme Kinetics (Km) | AANAT | Tryptamine | Decreases with 14-3-3 binding | Chicken | [5] |
| ASMT | N-acetylserotonin | 5 µM | Chicken | [18] | |
| ASMT (recombinant) | N-acetylserotonin | 222 µM (at 55°C) | Rice | [5] | |
| AANAT (recombinant) | Serotonin | 270 µM (at 55°C) | Rice | [5] |
Note: NAS is a known agonist for MT1/MT2 and TrkB, but specific high-affinity Kd values are not consistently reported in the literature. Melatonin values are provided for reference. Enzyme kinetics can vary significantly based on species, phosphorylation state, and co-factor binding.
Table 2: Concentrations in Biological Fluids and Experimental Models
| Metabolite | Matrix | Condition | Concentration Range | Reference(s) |
|---|---|---|---|---|
| Tryptophan (Total) | Human Plasma | Normal | ~50-100 µM | [19][20] |
| Tryptophan (Free) | Human Plasma | Normal | ~5-10 µM | [19][20] |
| Tryptophan | Human CSF | Normal | ~0.5-1.5 µM | [19][20] |
| N-acetylserotonin (NAS) | Human Plasma/Serum | Normal | ~11-1095 pg/mL (50-5000 pM) | [21][22] |
| N-acetyl-L-tryptophan (NAT) | Rat Brain (in vivo) | Alzheimer's Model | Dosing: 30 & 50 mg/kg | [9] |
| N-acetyl-L-tryptophan (NAT) | Motor Neuron Culture | ALS Model | 0.001–10 nM; 30 µM | [13] |
| Kynurenine | Human Plasma | Normal | ~1.5-2.5 µM | [23] |
| Kynurenine | Human CSF | Normal | ~20-50 nM | [23] |
| Kynurenic Acid | Human Plasma | Normal | ~25-35 nM |[10] |
Detailed Experimental Protocols
The following protocols provide standardized methodologies for the investigation of N-acetylated tryptophan metabolites.
Protocol: Quantification of NAT and NAS in Plasma by UHPLC-MS/MS
Objective: To accurately quantify the concentration of N-acetyl-L-tryptophan and N-acetylserotonin in human plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation & Extraction):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (containing deuterated NAT and NAS, e.g., d5-NAT and d4-NAS) to account for extraction variability.
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
-
-
UHPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
NAT: Q1: 247.1 -> Q3: 188.1
-
d5-NAT: Q1: 252.1 -> Q3: 193.1
-
NAS: Q1: 219.1 -> Q3: 160.1
-
d4-NAS: Q1: 223.1 -> Q3: 164.1
-
-
Note: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies must be optimized for the specific instrument.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of NAT and NAS into a blank matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Quantify sample concentrations by interpolating their peak area ratios against the linear regression of the standard curve.
-
Protocol: In Vitro Neuroprotection Assay
Objective: To assess the ability of N-acetylated tryptophan metabolites to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture:
-
Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
-
Pre-treatment:
-
Prepare a dilution series of the test compound (e.g., NAT or NAS) in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the test compound at various concentrations (e.g., 1 nM to 100 µM). Include a "vehicle control" group with medium only.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H2O2) in culture medium to a final concentration known to induce ~50% cell death (e.g., 100-200 µM; this must be optimized for the specific cell type).
-
Add the H2O2 solution to all wells except for the "untreated control" group.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well (for a final volume of 100 µL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group: (% Viability) = (Abs_sample / Abs_control) * 100.
-
Plot the % viability against the concentration of the test compound to determine its protective effect.
-
Protocol: Anti-inflammatory Assay (IL-1β ELISA)
Objective: To measure the effect of N-acetylated tryptophan metabolites on the secretion of the pro-inflammatory cytokine IL-1β from immune cells.
Methodology:
-
Cell Culture and Stimulation:
-
Plate immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1) in a 24-well plate. If using THP-1 cells, differentiate them into macrophages with PMA for 48 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., NAT) for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide (LPS), 1 µg/mL) to induce IL-1β production. Include an unstimulated control.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted cytokines. Store at -80°C if not used immediately.
-
-
Sandwich ELISA Procedure (General Steps):
-
Use a commercial Human IL-1β ELISA kit and follow the manufacturer's instructions. The general steps are as follows:
-
Coating: An ELISA plate is pre-coated with a capture antibody specific for human IL-1β.
-
Sample Incubation: Add standards (with known IL-1β concentrations) and collected supernatants to the wells. Incubate for ~2 hours at room temperature. IL-1β in the samples will bind to the capture antibody.
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound components.
-
Detection Antibody: Add a biotin-conjugated detection antibody specific for a different epitope on IL-1β. Incubate for ~1 hour.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for ~45 minutes. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Washing: Repeat the wash step.
-
Substrate: Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. HRP will catalyze a color change (blue). Incubate for ~30 minutes in the dark.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid), which turns the color yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve. Compare the levels between control and metabolite-treated groups.
-
Conclusion and Future Directions
N-acetylated tryptophan metabolites, particularly NAT and NAS, are multifaceted signaling molecules with significant therapeutic potential. NAS stands out for its dual action on both the melatonergic and neurotrophic systems, making it a highly attractive candidate for addressing complex neurological and psychiatric disorders. The clarification of NAT's neuroprotective mechanism, independent of the NK-1R, redirects research efforts towards its direct effects on mitochondrial function and inflammation. Future research should focus on elucidating the specific receptor for NAT, further quantifying the in vivo concentrations and distribution of these metabolites in human health and disease, and exploring the therapeutic efficacy of targeting these pathways in clinical settings. The protocols and data presented in this guide offer a robust framework for advancing our understanding of this critical class of endogenous molecules.
References
- 1. Subchronic N-acetylcysteine Treatment Decreases Brain Kynurenic Acid Levels and Improves Cognitive Performance in Mice | MDPI [mdpi.com]
- 2. Evolution of arylalkylamine N-acetyltransferase: Emergence and divergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Arylalkylamine N-acetyltransferase (AANAT) genotype as a personal trait in melatonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The trkB tyrosine protein kinase is a receptor for brain-derived neurotrophic factor and neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 15. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ENZYME - 2.1.1.4 acetylserotonin O-methyltransferase [enzyme.expasy.org]
- 18. Relationships between plasma, CSF and brain tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of acute tryptophan depletion on plasma and cerebrospinal fluid tryptophan and 5-hydroxyindoleacetic acid in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of melatonin and n-acetylserotonin in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CSF concentrations of brain tryptophan and kynurenines during immune stimulation with IFN-alpha: relationship to CNS immune responses and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Occurrence of Indole-3-Acetyl-Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetyl-tryptophan (IA-Trp) is an endogenous amino acid conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). While present in smaller quantities compared to other IAA conjugates, IA-Trp plays a significant role in auxin homeostasis, acting as an inhibitor of auxin signaling. This technical guide provides a comprehensive overview of the endogenous occurrence, biosynthesis, and physiological role of IA-Trp. It details quantitative data on its levels in plant tissues, outlines experimental protocols for its quantification, and presents key signaling and metabolic pathways in which it is involved. This document is intended to serve as a valuable resource for researchers in plant biology, drug discovery, and related fields who are investigating the intricate network of tryptophan metabolism and auxin function.
Introduction
Tryptophan is an essential amino acid that serves as a precursor for a vast array of bioactive compounds across kingdoms, including neurotransmitters in mammals and the vital phytohormone auxin (indole-3-acetic acid, IAA) in plants. The regulation of IAA levels is critical for virtually every aspect of plant growth and development. One of the key mechanisms for maintaining auxin homeostasis is the conjugation of IAA to amino acids, sugars, and peptides. These conjugates can act as storage forms, transport molecules, or intermediates for degradation.
Among the various IAA-amino acid conjugates, indole-3-acetyl-tryptophan (IA-Trp) has emerged as a molecule of interest due to its unique physiological role. Unlike some other conjugates that can be hydrolyzed to release free, active IAA, IA-Trp is considered to be an inhibitor of auxin action[1]. This distinct function highlights the complexity of auxin regulation and presents IA-Trp as a potential target for modulating plant growth and development. This guide will delve into the knowns of endogenous IA-Trp, from its detection and quantification to its place within the broader metabolic landscape of tryptophan and auxin.
Quantitative Data on Endogenous Indole-3-Acetyl-Tryptophan
The endogenous levels of IA-Trp are generally low in plant tissues, reflecting its likely role as a transient signaling molecule or a tightly regulated conjugate. Quantitative analysis, primarily performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided initial estimates of its concentration.
| Plant Species | Tissue | Endogenous Level (pmol/g Fresh Weight) | Notes | Reference |
| Arabidopsis thaliana | Roots, Seedlings, Leaves, Flowers | ≤ 5.8 | Levels increased approximately 10-fold in roots upon incubation with 25 µM Tryptophan and 2 µM IAA or Jasmonic Acid. | [1] |
Biosynthesis and Metabolism of Indole-3-Acetyl-Tryptophan
The primary route for the biosynthesis of IA-Trp is through the conjugation of indole-3-acetic acid (IAA) to the amino acid L-tryptophan. This reaction is catalyzed by a family of enzymes known as the GRETCHEN HAGEN 3 (GH3) acyl-amido synthetases.
Biosynthesis of Indole-3-Acetyl-Tryptophan
The formation of IA-Trp is a key step in the regulation of auxin levels. When free IAA concentrations become excessive, the expression of certain GH3 genes is induced, leading to the increased synthesis of IAA-amino acid conjugates, including IA-Trp. This process effectively removes active IAA from the cellular pool.
Metabolic Fate of Indole-3-Acetyl-Tryptophan
The metabolic fate of IA-Trp is less well-defined compared to other IAA conjugates like IAA-Aspartate, which is targeted for degradation. As an inhibitor of auxin action, IA-Trp may exert its function directly. While hydrolysis of some IAA-amino acid conjugates back to free IAA by specific hydrolases is a known mechanism for releasing active auxin, the extent to which this occurs for IA-Trp in vivo is still under investigation.
Physiological Role of Indole-3-Acetyl-Tryptophan
IA-Trp is recognized as an endogenous auxin inhibitor[1]. Its inhibitory effects are observed in various auxin-regulated developmental processes.
Inhibition of Auxin-Mediated Responses
Exogenous application of IA-Trp has been shown to counteract the effects of IAA. For instance, it can interfere with IAA-induced inhibition of root growth and suppress the formation of lateral roots[1]. This suggests that IA-Trp can compete with or otherwise antagonize the auxin signaling pathway.
The precise molecular mechanism of IA-Trp's inhibitory action is not fully elucidated but it is known to require the TIR1 auxin receptor[1]. However, it does not appear to directly interfere with the interaction between TIR1 and Aux/IAA proteins[1].
Experimental Protocols
The quantification of IA-Trp in biological samples requires sensitive and specific analytical methods due to its low endogenous concentrations. The following outlines a general workflow based on published methodologies for the analysis of IAA and its amino acid conjugates[1][2].
Extraction and Purification of Indole-3-Acetyl-Tryptophan
-
Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a suitable solvent, typically an 80% aqueous solution of a polar organic solvent like acetone (B3395972) or methanol (B129727), often containing antioxidants such as diethyl dithiocarbamate (B8719985) to prevent degradation of indolic compounds[2]. An internal standard, such as a stable isotope-labeled version of IA-Trp, is added at the beginning of the extraction to account for losses during sample preparation and for accurate quantification.
-
Solid-Phase Extraction (SPE): The crude extract is clarified by centrifugation and then subjected to solid-phase extraction to remove interfering compounds. A C18 reverse-phase SPE cartridge is commonly used. The extract is loaded onto the conditioned cartridge, washed with a non-polar solvent to remove lipids and other non-polar compounds, and then the indolic compounds are eluted with a more polar solvent like methanol or acetonitrile[2].
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is typically used to separate IA-Trp from other indolic compounds. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is performed in the multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of IA-Trp in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The transition from the precursor ion to the product ion is highly specific for IA-Trp.
Table of LC-MS/MS Parameters (Hypothetical)
| Parameter | Value |
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MRM Transition (IA-Trp) | To be determined empirically |
| MRM Transition (Internal Std) | To be determined empirically |
Conclusion and Future Perspectives
Indole-3-acetyl-tryptophan represents a fascinating, yet understudied, component of the complex network that governs auxin homeostasis in plants. Its established role as an auxin inhibitor opens up new avenues for understanding the fine-tuning of plant growth and development. While initial quantitative data and analytical methodologies are available, further research is needed to:
-
Obtain a more comprehensive quantitative profile of IA-Trp across a wider range of plant species and tissues, and under various physiological and environmental conditions.
-
Elucidate the specific GH3 enzymes responsible for IA-Trp synthesis and identify any hydrolases that may be involved in its turnover.
-
Unravel the precise molecular mechanism by which IA-Trp inhibits auxin signaling.
-
Explore the potential of modulating IA-Trp levels, either genetically or through chemical intervention, as a strategy for manipulating plant growth and improving crop traits.
This technical guide provides a foundational understanding of the endogenous occurrence of IA-Trp. It is hoped that this information will stimulate further investigation into this intriguing molecule and its role in the intricate world of plant biology, with potential applications in agriculture and beyond.
References
Mass Spectral Properties of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectral properties of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4, a deuterated derivative of a tryptophan metabolite. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, characterization, and quantification of complex organic molecules. The guide covers the compound's key mass spectral characteristics, predicted fragmentation patterns, and detailed experimental protocols for its analysis.
Molecular Profile and Mass Spectral Data
This compound is the deuterated form of (S)-N-(1H-Indole-3-acetyl)tryptophan. The four deuterium (B1214612) atoms are typically located on the indole (B1671886) ring of the indole-3-acetyl moiety, a common position for labeling in related standards like indole-3-acetic acid-d4. This stable isotope-labeled compound is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.
The molecular and mass spectral properties are summarized in the tables below. The exact mass of the deuterated compound is calculated based on the molecular formula of the non-deuterated parent compound, C₂₁H₁₉N₃O₃[1].
Table 1: Molecular Properties
| Property | Value |
| Molecular Formula (Parent) | C₂₁H₁₉N₃O₃ |
| Molecular Formula (Deuterated) | C₂₁H₁₅D₄N₃O₃ |
| Monoisotopic Mass (Parent) | 361.1426 g/mol [1] |
| Monoisotopic Mass (d4) | 365.1677 g/mol |
| Stereochemistry | (S)-configuration |
Table 2: Predicted Mass Spectral Data (ESI+)
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 366.1750 | Protonated molecular ion |
| [M+Na]⁺ | 388.1570 | Sodium adduct |
| [M+K]⁺ | 404.1309 | Potassium adduct |
Predicted Fragmentation Pattern
Key Predicted Fragment Ions (Positive Ion Mode - ESI+):
-
Loss of the Tryptophan Carboxyl Group: A common fragmentation pathway for amino acids is the neutral loss of the carboxyl group (as COOH or H₂O and CO).
-
Cleavage of the Amide Bond: The amide linkage between the indole-3-acetyl moiety and the tryptophan is a likely site of fragmentation. This would result in fragment ions corresponding to the protonated indole-3-acetic acid-d4 and the tryptophan fragment.
-
Fragmentation of the Indole Rings: The indole rings themselves can undergo fragmentation, although this typically requires higher collision energies. A characteristic fragment of the indole-3-acetyl moiety is the quinolinium ion.
Table 3: Predicted Major Fragment Ions in MS/MS (Precursor Ion: [M+H]⁺ at m/z 366.1750)
| Predicted Fragment m/z | Proposed Structure/Identity | Notes |
| 320.1645 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide from the tryptophan carboxyl group. |
| 205.1183 | [Indole-3-acetyl-d4 + H]⁺ | Cleavage of the amide bond, retaining the deuterated indole-3-acetyl moiety. |
| 179.0921 | [Indole-3-acetic acid-d4 + H]⁺ | Cleavage of the amide bond with rearrangement. |
| 161.0972 | Tryptophan immonium ion | Characteristic fragment of tryptophan. |
| 134.0815 | Quinolinium ion from deuterated indole-3-acetyl moiety | A common fragment from indole-containing compounds. |
Experimental Protocols
The following protocols are based on established methods for the analysis of indole-3-acetic acid (IAA) and its amino acid conjugates, which are structurally analogous to this compound. These methods are suitable for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Solid-Phase Extraction)
For the extraction and purification of indole-containing compounds from biological matrices (e.g., plant tissue, plasma), solid-phase extraction (SPE) is a commonly employed technique.[2][3][4]
-
Homogenization: Homogenize the biological sample in a suitable solvent, such as 80% acetone (B3395972) or methanol (B129727) in water.[2][4]
-
Internal Standard Spiking: Add a known amount of this compound to the homogenate as an internal standard.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.[2]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with a higher percentage of organic solvent (e.g., 80% methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of these compounds.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B) is typically used.[3][5]
-
Gradient: A typical gradient would start with a low percentage of Solvent B, increasing to a high percentage over several minutes to elute the compounds of interest.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for this class of compounds.[3][4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis.[3]
-
MRM Transitions:
-
Analyte (non-deuterated): Monitor the transition from the precursor ion [M+H]⁺ (m/z 362.1499) to one or two of its major fragment ions.
-
Internal Standard (d4): Monitor the transition from the precursor ion [M+H]⁺ (m/z 366.1750) to its corresponding fragment ions. The collision energy for each transition should be optimized to achieve the highest signal intensity.
-
-
Table 4: Example LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using a deuterated internal standard with LC-MS/MS.
Relevant Biological Pathway
(S)-N-(1H-Indole-3-acetyl)tryptophan is structurally related to indole-3-acetic acid (IAA), a prominent plant hormone. The following diagram shows a simplified biosynthesis pathway for IAA from tryptophan, highlighting key intermediates.
References
- 1. N-((1H-Indol-3-yl)acetyl)-L-tryptophan | C21H19N3O3 | CID 644228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NMR Spectral Data of Deuterated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectral data for deuterated indole (B1671886) compounds. The strategic replacement of protons with deuterium (B1214612) in the indole scaffold serves as a powerful tool in various scientific disciplines, including mechanistic studies, metabolic pathway elucidation, and the development of pharmaceuticals with improved pharmacokinetic profiles. This document outlines key NMR data, details common experimental protocols for deuteration and analysis, and presents visual workflows to aid in the understanding of these processes.
NMR Spectral Data of Deuterated Indoles
The following tables summarize the ¹H and ¹³C NMR spectral data for several deuterated indole compounds. The data has been compiled from various scientific literature, providing a valuable reference for researchers in the field.
Table 1: ¹H and ¹³C NMR Spectral Data for Deuterated Indole
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Deuterated Indole (in CD₃OD)[1] | H-4 | 7.53 (m, 0.86H) | 137.6 |
| H-7 | 7.36 (m, 0.68H) | 129.7–129.2 | |
| H-2 | 7.20 (s, 0.02H) | 125.4–125.0 | |
| H-5 | 7.08 (m, 0.72H) | 122.2–121.8 | |
| H-6 | 6.99 (m, 0.57H) | 121.3–120.8 | |
| H-3 | 6.42 (s, 0.39H) | 120.0–119.4 | |
| 112.3–111.7 | |||
| 102.2–101.7 |
Table 2: ¹H and ¹³C NMR Spectral Data for Deuterated Indole-3-acetic Acid (IAA) Methyl Ester
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Deuterated IAA CD₃ Ester (in CD₃OD)[1] | H-4 | 7.51 (s, 0.07H) | 174.9 |
| H-7 | 7.34 (s, 0.04H) | 137.9 | |
| H-2 | 7.15 (s, 0.03H) | 128.5 | |
| H-5 | 7.10 (s, 0.03H) | 124.4 (t, J = 26.8 Hz) | |
| H-6 | 7.01 (s, 0.03H) | 122.0 (t, J = 23.8 Hz) | |
| CH₂ | 3.76 (s, 2H) | 119.4 (t, J = 23.3 Hz) | |
| 118.9 (t, J = 23.8 Hz) | |||
| 111.9 (t, J = 24.4 Hz) | |||
| 108.3 | |||
| 51.7 (m) | |||
| 31.9 |
Table 3: ¹H and ¹³C NMR Spectral Data for Deuterated Indole-3-butyric Acid (IBA) Methyl Ester
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Deuterated IBA CD₃ Ester (in CD₃OD)[1] | H-4 | 7.51 (s, 0.04H) | 176.1 |
| H-7 | 7.31 (s, 0.03H) | 138.1 | |
| H-5 | 7.07 (s, 0.02H) | 128.7 | |
| H-6 | 7.00–6.97 (m, 0.05H) | 122.8 (t, J = 27.4 Hz) | |
| CH₂ | 2.77 (t, J = 7.5 Hz, 2H) | 121.7 (t, J = 23.8 Hz) | |
| CH₂ | 2.36 (t, J = 7.5 Hz, 2H) | 118.9 (t, J = 23.3 Hz, 2C) | |
| CH₂ | 1.99 (tt, J = 7.5, 7.5 Hz, 2H) | 115.3 | |
| 111.8 (t, J = 23.3 Hz) | |||
| 51.1 (m) | |||
| 34.4 | |||
| 26.8 | |||
| 25.5 |
Table 4: ¹H and ¹³C NMR Spectral Data for Deuterated L-Tryptophan Methyl Ester
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Deuterated L-Trp CD₃ Ester (in CD₃OD)[1] | H-4 | 7.52 (s, 0.10H) | 176.2 |
| H-7 | 7.35 (s, 0.04H) | 138.1 | |
| H-5/H-6 | 7.11–7.09 (m, 0.07H) | 128.6 | |
| H-2 | 7.02 (m, 0.03H) | 124.5 (t, J = 27.4 Hz) | |
| α-CH | 3.88 (t, J = 6.3 Hz, 1H) | 122.0 (t, J = 23.9 Hz) | |
| β-CH₂ | 3.24 (dd, J = 14.3, 5.3 Hz, 1H) | 119.4 (t, J = 24.4 Hz) | |
| 3.16 (dd, J = 14.3, 7.0 Hz, 1H) | 118.7 (t, J = 23.9 Hz) | ||
| 112.0 (t, J = 23.8 Hz) | |||
| 110.1 | |||
| 55.8 | |||
| 51.8 (m) | |||
| 31.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines established protocols for the synthesis of deuterated indoles and their subsequent NMR analysis.
Synthesis of Deuterated Indole Compounds
Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange for 3-Substituted Indoles [1][2]
This method is effective for the deuteration of indoles with a substituent at the C3 position.
-
Preparation of Reagent: A solution of 20 wt % D₂SO₄ in CD₃OD is prepared.
-
Reaction Setup: The 3-substituted indole is dissolved in the D₂SO₄/CD₃OD solution (0.1 M).
-
Reaction Conditions: The solution is heated in a sealed tube at a temperature ranging from 60 °C to 90 °C. The progress of the reaction is monitored by ¹H NMR spectroscopy.[1]
-
Work-up: Upon completion, the reaction mixture is carefully poured into a saturated aqueous NaHCO₃ solution.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as diethyl ether (Et₂O).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the deuterated product.[1]
Method 2: Deuteration of 3-Unsubstituted Indoles [2]
This protocol is suitable for indoles lacking a substituent at the C3 position.
-
Reaction Setup: The 3-unsubstituted indole is dissolved in deuterated acetic acid (CD₃CO₂D).
-
Reaction Conditions: The mixture is heated to 150 °C.
-
Monitoring and Work-up: The reaction progress is monitored, and upon completion, the product is isolated.
Method 3: Iridium/Silver-Catalyzed H/D Exchange
A more recent method utilizes a dual catalytic system for the deuteration of indoles using D₂O as the deuterium source.
-
Reaction Setup: To a reaction tube, the indole substrate (0.23 mmol), [Cp*IrCl₂]₂ (5 mol %), and AgNTf₂ (20 mol %) are added.
-
Inert Atmosphere: The tube is sealed, evacuated, and purged with nitrogen gas three times.
-
Solvent and Deuterium Source Addition: Under a nitrogen atmosphere, 1,2-dichloroethane (B1671644) (DCE, 917 μL) and D₂O (83 μL, 20 equivalents) are added via syringe.
-
Reaction Conditions: The sealed tube is stirred at 100 °C for 20 hours.
-
Analysis: The reaction is monitored by thin-layer chromatography (TLC).
NMR Spectroscopic Analysis
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Quantity of Material: For ¹H NMR, approximately 5-25 mg of the deuterated indole compound is required. For ¹³C NMR, a higher concentration is needed, often as much as will dissolve to form a saturated solution.
-
Solvent Selection: A suitable deuterated solvent must be used, which also serves as the lock signal for the NMR spectrometer. Common choices include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution and Filtration: The sample is dissolved in the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). It is crucial to filter the solution through a pipette with a small plug of glass wool or a syringe filter to remove any particulate matter, which can degrade spectral quality.
-
Tube and Cap: Use clean, high-quality NMR tubes and caps (B75204) to avoid contamination.
-
Labeling: The NMR tube should be clearly labeled.
Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on spectrometers with field strengths ranging from 300 to 600 MHz or higher.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
-
Standard Experiments: Standard 1D ¹H and ¹³C{¹H} NMR experiments are performed. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the NMR analysis of deuterated indole compounds.
References
Isotopic Stability of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic stability of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4, a deuterated analog of a tryptophan metabolite. While direct stability data for this specific isotopologue is not extensively published, this guide synthesizes available information on the stability of deuterated indole (B1671886) compounds and tryptophan to provide a robust framework for its handling, analysis, and application in research and drug development. The strategic placement of deuterium (B1214612) atoms can significantly alter a molecule's metabolic fate, offering a valuable tool in pharmacokinetic and mechanistic studies.[1]
Introduction to Isotopic Labeling and Stability
Deuterium-labeled compounds are crucial in drug discovery and metabolic research.[2][3] The substitution of hydrogen with deuterium, a stable isotope, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, thereby improving the pharmacokinetic profile of a drug.[1] However, the stability of the deuterium label is paramount to ensure that the observed effects are due to the deuterated molecule and not a result of deuterium-hydrogen (D-H) exchange.
Indole derivatives, such as tryptophan and its metabolites, are of significant biological interest.[] The indole ring is a common motif in bioactive molecules, and understanding the stability of deuterated indoles is essential for their use as tracers or therapeutically active agents.[5]
Predicted Isotopic Stability of this compound
This compound contains deuterium atoms on the indole ring of the indole-3-acetyl moiety. The stability of these labels is influenced by the chemical environment, including pH, temperature, and enzymatic activity.
Susceptibility to Deuterium-Hydrogen Exchange
Hydrogen-deuterium exchange is a key consideration for the stability of deuterated compounds. In indole rings, the C2 position is generally the most susceptible to acid-catalyzed H-D exchange.[5][6] The C3 position can also undergo exchange, particularly under palladium catalysis.[1][7] The stability of deuterium labels on the benzene (B151609) portion of the indole ring is generally higher.
The specific positions of the four deuterium atoms in this compound are critical for predicting its stability. Assuming the deuteration is on the indole ring of the indole-3-acetyl group, the potential for D-H exchange will depend on the precise location of these deuterium atoms.
Data on the Stability of Related Deuterated Indole Compounds
While specific quantitative data for this compound is unavailable, the following tables summarize stability data from studies on related deuterated indole compounds, which can serve as a valuable reference.
Table 1: Stability of Deuterated Indoles under Various Conditions
| Compound | Condition | Deuterium Incorporation/Stability | Reference |
| 3-Substituted Indoles | 20 wt % D₂SO₄ in CD₃OD, 60–90 °C | Efficient deuteration | [8][9] |
| Indole | 10 mol % Pd(OAc)₂, dioxane/CD₃CO₂D, 120 °C, 16 h | 81% C2-deuteration, 72% C3-deuteration | [1][7] |
| Indole | CD₃CO₂D (palladium-free) | Selective C3-deuteration (74–98%) | [1][7] |
| Indole-3-propionic acid | Deuterated trifluoromethanesulfonic acid, 30 °C, 4 days | >80% H-D exchange at all protons except α-position | [6] |
| Deuterated Tryptophan | Acidic conditions | No clear isotopic effect on stability | [10][11] |
| Deuterated Tryptophan | Photolytic conditions | Markedly enhanced photostability | [10][11] |
Table 2: Summary of Deuteration Methods for Indole Compounds
| Method | Reagents | Key Features | Reference |
| Acid-Catalyzed H-D Exchange | D₂SO₄ in CD₃OD or CD₃CO₂D | Practical and facile for 3-substituted and unsubstituted indoles | [5][8][9] |
| Palladium-Catalyzed Deuteration | Pd(OAc)₂, CD₃CO₂D | Allows for C2 and C3 deuteration | [1][7] |
| Iridium/Silver-Catalyzed H/D Exchange | [Cp*IrCl₂]₂, Ag₂O, D₂O | Utilizes a directing group for site-selective deuteration | [12] |
| H-D Exchange with TfOD | Deuterated trifluoromethanesulfonic acid | Effective for indole-3-alkanoic acids under mild conditions | [6] |
Experimental Protocols for Assessing Isotopic Stability
To rigorously assess the isotopic stability of this compound, the following experimental protocols are recommended.
Stability in Physiological Buffers
Objective: To evaluate the potential for non-enzymatic D-H exchange under physiological conditions.
Methodology:
-
Prepare solutions of this compound in phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate the solutions at 37°C for various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
At each time point, quench the reaction by freezing the sample at -80°C.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the percentage of remaining deuteration. The mass shift corresponding to the loss of deuterium atoms will be monitored.
Stability in Gastric and Intestinal Fluids
Objective: To assess stability in the gastrointestinal tract following oral administration.
Methodology:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Incubate this compound in both SGF and SIF at 37°C for relevant time periods (e.g., up to 2 hours for SGF and up to 6 hours for SIF).
-
Analyze the samples by LC-MS to quantify the extent of D-H exchange.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To evaluate the stability of the deuterium label in the presence of metabolic enzymes.
Methodology:
-
Incubate this compound with human or animal liver microsomes in the presence of NADPH as a cofactor.
-
Conduct the incubation at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the supernatant by LC-MS to monitor the disappearance of the parent deuterated compound and the appearance of any metabolites, while also assessing the retention of the deuterium label on the parent molecule.
Tryptophan Metabolism and Potential Signaling Pathways
Tryptophan is a precursor to several important bioactive molecules, including serotonin (B10506) and melatonin.[13][14] The metabolism of tryptophan primarily occurs through the kynurenine (B1673888) pathway.[14][15] (S)-N-(1H-Indole-3-acetyl)tryptophan is a metabolite of tryptophan, and its deuterated analog would likely follow similar metabolic routes. The stability of the deuterium label will influence its utility in tracing these pathways.
Below are diagrams illustrating the general workflow for assessing isotopic stability and the major metabolic pathways of tryptophan.
Conclusion
The isotopic stability of this compound is a critical parameter for its effective use in research and development. Based on the available literature for related deuterated indole compounds, the deuterium labels on the indole ring are expected to be generally stable under physiological conditions, but may be susceptible to exchange under strongly acidic conditions or in the presence of certain catalysts. The C2 position of the indole ring is a potential site for back-exchange. Rigorous experimental evaluation using the protocols outlined in this guide is essential to confirm the isotopic stability of this specific molecule and ensure the integrity of data generated in its applications. This understanding is fundamental for its use in metabolic tracing, as an internal standard, or as a potential therapeutic agent with an improved pharmacokinetic profile.
References
- 1. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. Tryptophan - Wikipedia [en.wikipedia.org]
- 14. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to Commercial Deuterated Tryptophan Standards for Mass Spectrometry-Based Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available deuterated tryptophan standards. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standards for quantitative mass spectrometry-based analyses, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines key suppliers, provides detailed specifications of their products, presents a general experimental protocol for their use, and visualizes the primary metabolic pathways of tryptophan.
Introduction to Deuterated Tryptophan Standards
Deuterated tryptophan is an isotopically labeled form of the essential amino acid L-tryptophan, where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1][2] These stable isotope-labeled (SIL) compounds are critical tools in analytical chemistry, particularly in quantitative proteomics and metabolomics.[1] When used as internal standards (IS), they exhibit nearly identical chemical and physical properties to their endogenous, non-labeled (protio) counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time. However, they are distinguishable by their higher mass-to-charge ratio (m/z) in a mass spectrometer.[3] This co-elution and differential mass detection allow for precise and accurate quantification of endogenous tryptophan levels in complex biological matrices like plasma, serum, urine, and cell culture supernatants by correcting for variability during sample preparation and analysis.[3][4][5]
Commercial Suppliers and Product Specifications
A variety of deuterated tryptophan standards are available from several reputable suppliers. The choice of standard often depends on the specific requirements of the assay, including the desired level of isotopic enrichment and the specific positions of the deuterium labels (e.g., indole-d5, d8). The following table summarizes the offerings from prominent commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity/Enrichment | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | L-Tryptophan (indole-D5, 98%) | 62595-11-3 | C₁₁H₇D₅N₂O₂ | 98 atom % D | ≥98% |
| L-Tryptophan (D8, 97-98%) | 1233395-93-1 | C₁₁H₄D₈N₂O₂ | 97-98 atom % D | ≥98% | |
| Sigma-Aldrich (MilliporeSigma) | L-Tryptophan-(indole-d5) | 62595-11-3 | C₁₁H₇D₅N₂O₂ | 97 atom % D | Not specified |
| Cayman Chemical | L-Tryptophan-d5 | 62595-11-3 | C₁₁H₇D₅N₂O₂ | ≥99% deuterated forms (d1-d5) | Not specified |
| MedChemExpress | L-Tryptophan-d5 | 62595-11-3 | C₁₁H₇D₅N₂O₂ | Not specified | Not specified |
| L-Tryptophan-d8 | Not specified | C₁₁H₄D₈N₂O₂ | Not specified | Not specified | |
| LGC Standards | DL-Tryptophan-d5 (major) | Not specified | C₁₁H₇D₅N₂O₂ | d0=0.05%, d1=0.20%, d2=0.93%, d3=9.06%, d4=34.53%, d5=55.22% | >95% (HPLC) |
| CDN Isotopes | DL-Tryptophan-d8 | 1233395-85-1 | C₁₁H₄D₈N₂O₂ | 98 atom % D | Not specified |
Key Tryptophan Metabolic Pathways
Tryptophan is a precursor to several biologically important molecules. Over 90% of peripheral tryptophan is metabolized via the kynurenine (B1673888) pathway, with the remainder being utilized for protein synthesis and the production of serotonin (B10506) and melatonin.[1] Understanding these pathways is crucial for interpreting quantitative data in metabolic studies.
Serotonin Synthesis Pathway
The serotonin pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step.[2][5][6][7] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin (5-hydroxytryptamine, 5-HT).[2][6]
Caption: The Serotonin Synthesis Pathway.
Kynurenine Metabolism Pathway
The kynurenine pathway is the primary route for tryptophan degradation. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1][8][9] N-formylkynurenine is then rapidly converted to kynurenine. Kynurenine stands at a crucial branch point, where it can be metabolized into kynurenic acid (a neuroprotectant) or, through several steps, into the neurotoxin quinolinic acid, which is also a precursor for NAD+ synthesis.[1][9]
Caption: The Kynurenine Metabolism Pathway.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
The following is a generalized protocol for the quantification of tryptophan in a biological matrix using a deuterated internal standard. This protocol should be optimized for specific instruments and matrices.
Materials and Reagents
-
Deuterated L-tryptophan standard (e.g., L-Tryptophan-d5)
-
Unlabeled L-tryptophan (for calibration curve)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)
-
Biological matrix (e.g., human plasma, urine)
-
Protein precipitation solvent (e.g., acetonitrile or trichloroacetic acid)
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the deuterated tryptophan standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
IS Working Solution: Dilute the IS stock solution to a final concentration appropriate for spiking into samples (e.g., 500 ng/mL).
-
Calibration Standard Stock Solution: Prepare a stock solution of unlabeled L-tryptophan (1 mg/mL) in the same solvent.
-
Calibration Curve Standards: Perform serial dilutions of the calibration standard stock solution to create a series of calibration standards ranging from the expected physiological concentrations (e.g., 1 ng/mL to 5000 ng/mL).
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances like proteins.[10][11]
-
Thaw biological samples (e.g., plasma, serum, urine) on ice.
-
To a 100 µL aliquot of each sample, calibration standard, and blank matrix, add a fixed volume (e.g., 10 µL) of the IS working solution. This step is known as "spiking".
-
Vortex briefly to mix.
-
Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separation is typically achieved using a reversed-phase C18 column.[4][12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate at 5% B. The total run time is often under 10 minutes.[13]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[12][14]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both unlabeled tryptophan and the deuterated internal standard.
-
Example for Tryptophan: m/z 205.1 → 188.1
-
Example for Tryptophan-d5: m/z 210.1 → 192.1
-
-
Instrument parameters such as cone voltage and collision energy should be optimized for each analyte to maximize signal intensity.[14]
-
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard for all samples, blanks, and calibration standards.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled tryptophan standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of tryptophan in the unknown samples based on their measured peak area ratios.
The following diagram illustrates the general workflow for this quantitative analysis.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.eur.nl [pure.eur.nl]
- 14. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Tryptophan Metabolism and its Indole-Containing Derivatives: A Technical Guide for Researchers
Abstract
L-tryptophan, an essential amino acid, serves as a crucial precursor for a multitude of bioactive molecules that are integral to human physiology and pathology. Its metabolism is primarily orchestrated through three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway mediated by gut microbiota. The intricate balance and interplay between these pathways are vital for maintaining homeostasis, and their dysregulation is implicated in a wide array of disorders, including cancer, neurodegenerative diseases, and psychiatric conditions. This technical guide provides an in-depth exploration of the core aspects of tryptophan metabolism, with a particular focus on its indole-containing derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key metabolic routes, enzymatic players, and the functional significance of the resulting metabolites. This guide also includes detailed experimental protocols for the analysis of tryptophan metabolites and the assessment of key enzyme activities, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the complex molecular relationships.
Introduction
Tryptophan is an indispensable amino acid that must be obtained from the diet.[1] Beyond its fundamental role in protein synthesis, it is the metabolic precursor for the synthesis of the neurotransmitter serotonin, the neurohormone melatonin, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions.[2][3] The catabolism of tryptophan is a highly regulated process, with the majority, approximately 95%, being channeled through the kynurenine pathway.[2][4] The remaining portion is primarily converted into serotonin or metabolized by the gut microbiota to produce various indole derivatives.[5]
The metabolites of these pathways, including a diverse array of indole-containing compounds, are not mere byproducts but are bioactive molecules that exert profound effects on cellular and systemic functions. They are implicated in immune regulation, neurotransmission, and the maintenance of intestinal homeostasis.[5] Consequently, the enzymes that govern these metabolic pathways have emerged as promising therapeutic targets for a range of diseases.[6][7] This guide aims to provide a detailed technical resource on tryptophan metabolism, equipping researchers with the foundational knowledge and practical methodologies to investigate this complex and clinically significant area.
Major Tryptophan Metabolic Pathways
The Kynurenine Pathway
The kynurenine pathway is the principal route of tryptophan degradation in the body.[2][4] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[6] IDO1 is expressed in various tissues and is induced by pro-inflammatory stimuli, whereas TDO is primarily found in the liver and is regulated by corticosteroids.[6][8] The initial step involves the conversion of L-tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to L-kynurenine.[6] Kynurenine then stands at a critical metabolic branchpoint, where it can be further metabolized down two distinct sub-pathways, leading to the production of either neuroprotective kynurenic acid or potentially neurotoxic quinolinic acid.[9] The balance between these two branches is a key determinant of the physiological or pathological consequences of kynurenine pathway activation.
References
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural and kinetic characterization of quinolinate phosphoribosyltransferase (hQPRTase) from homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of (S)-N-(1H-Indole-3-acetyl)tryptophan using (S)-N-(1H-Indole-3-acetyl)tryptophan-d4 as an Internal Standard
Introduction
(S)-N-(1H-Indole-3-acetyl)tryptophan is a tryptophan derivative. The accurate quantification of tryptophan and its metabolites is crucial in various fields of research, including drug development and clinical diagnostics, due to their involvement in numerous physiological and pathological processes. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, as they effectively compensate for variations in sample preparation and matrix effects. This document provides a detailed protocol for the quantification of (S)-N-(1H-Indole-3-acetyl)tryptophan in biological matrices using (S)-N-(1H-Indole-3-acetyl)tryptophan-d4 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte and Internal Standard
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-N-(1H-Indole-3-acetyl)tryptophan | C₂₁H₁₉N₃O₃ | 361.40 |
| This compound | C₂₁H₁₅D₄N₃O₃ | 365.42 |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of the analyte and internal standard from plasma or serum samples.
-
Reagents:
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
This compound internal standard working solution (100 ng/mL in Methanol)
-
Water, HPLC grade
-
Methanol, HPLC grade
-
-
Procedure:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold ACN with 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer.
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Estimated):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (S)-N-(1H-Indole-3-acetyl)tryptophan 362.1 130.1 25 | this compound | 366.1 | 134.1 | 25 |
-
Data Presentation
The following tables represent typical validation data for a method of this nature.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| (S)-N-(1H-Indole-3-acetyl)tryptophan | 1 - 1000 | 1 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| (S)-N-(1H-Indole-3-acetyl)tryptophan | 3 | 2.95 | 98.3 | 6.8 |
| 50 | 51.2 | 102.4 | 4.5 | |
| 800 | 789.6 | 98.7 | 3.1 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| (S)-N-(1H-Indole-3-acetyl)tryptophan | 50 | 91.5 | 95.2 |
Visualizations
Signaling Pathway
Caption: Simplified Tryptophan Metabolism Pathways.
Experimental Workflow
Caption: LC-MS/MS Sample Analysis Workflow.
Application Notes and Protocols for Metabolomics Sample Preparation Using Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of metabolomics samples utilizing isotopic standards. The inclusion of stable isotope-labeled internal standards is a critical step for robust and reproducible quantitative metabolomics, enabling accurate comparison of metabolite levels across different samples, batches, and even laboratories.[1][2] These standards help to correct for variability introduced during sample preparation, extraction, and analysis.[2]
The Importance of Isotopic Standards in Metabolomics
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system.[1] However, the accuracy of these measurements can be affected by various factors, including extraction efficiency, matrix effects (such as ion suppression), and instrument variability.[1] Stable isotope-labeled internal standards (IS) are compounds that are chemically identical to the metabolites of interest but are enriched with heavy isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1][2]
Key benefits of using isotopic standards include:
-
Correction for Sample Loss: IS are added at the beginning of the sample preparation process and experience the same processing as the endogenous metabolites.[1] This allows for the correction of any metabolite loss during extraction and handling.
-
Mitigation of Matrix Effects: The co-elution of the labeled standard with its unlabeled counterpart helps to correct for ion suppression or enhancement in mass spectrometry-based analyses.[1]
-
Improved Quantitative Accuracy and Precision: By normalizing the signal of the endogenous metabolite to that of the known concentration of the IS, a more accurate and reproducible quantification can be achieved.[1]
-
Enhanced Quality Control: The consistent use of IS allows for the monitoring of instrument performance and the overall analytical workflow.[3]
Ideally, a unique isotopic standard should be used for each metabolite being quantified. However, for large-scale untargeted or semi-targeted studies, a representative set of standards covering different chemical classes can be employed.[1]
Experimental Workflow for Metabolomics Sample Preparation
The general workflow for metabolomics sample preparation using isotopic standards involves several key steps, from initial sample collection and quenching to final extraction and preparation for analysis.
Caption: A generalized workflow for metabolomics sample preparation incorporating isotopic standards.
Detailed Experimental Protocols
The following protocols are provided as a general guide. Specific details may need to be optimized based on the sample type, the metabolites of interest, and the analytical platform being used.
Protocol 1: Metabolite Extraction from Mammalian Cells
This protocol is suitable for adherent or suspension mammalian cells.
Materials:
-
Isotopic standard mixture (e.g., commercially available ¹³C-labeled yeast or E. coli extract, or a custom mix of labeled standards).[1][4]
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol (B129727) (MeOH) in water.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Cell scraper (for adherent cells).
-
Centrifuge capable of reaching 14,000 x g at 4°C.
-
Vacuum concentrator.
Procedure:
-
Cell Culture and Quenching:
-
For adherent cells, rapidly aspirate the culture medium. For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C) and aspirate the supernatant.
-
Wash the cells once with 5 mL of ice-cold PBS.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% MeOH to quench metabolism.[5] For adherent cells, use a cell scraper to detach the cells into the methanol.
-
-
Spiking with Isotopic Standards:
-
Add a precise volume of the isotopic standard mixture to each sample. The amount should be optimized to be within the linear dynamic range of the analytical instrument.
-
-
Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Incubate the samples on dry ice or at -80°C for 15 minutes to facilitate cell lysis and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully transfer the supernatant (containing the extracted metabolites) to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator without heat.
-
Reconstitute the dried metabolite extract in a suitable solvent for your analytical platform (e.g., 50% methanol for reversed-phase LC-MS).
-
Protocol 2: Metabolite Extraction from Tissue Samples
This protocol is suitable for a variety of tissue types.
Materials:
-
Isotopic standard mixture.
-
Pre-chilled (-20°C) extraction solvent: Acetonitrile (ACN):Methanol (MeOH):Water (H₂O) in a 2:2:1 ratio.
-
Bead homogenizer with stainless steel or ceramic beads.
-
Centrifuge capable of reaching 16,000 x g at 4°C.
-
Vacuum concentrator.
Procedure:
-
Tissue Homogenization and Quenching:
-
Weigh a small piece of frozen tissue (typically 10-50 mg) in a pre-chilled tube containing homogenization beads.
-
Add 500 µL of the pre-chilled ACN:MeOH:H₂O extraction solvent.
-
Immediately homogenize the tissue using a bead homogenizer until the tissue is completely disrupted.
-
-
Spiking with Isotopic Standards:
-
Add a precise volume of the isotopic standard mixture to each sample.
-
-
Extraction:
-
Vortex the homogenate for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.
-
-
Sample Collection and Preparation for Analysis:
-
Transfer the supernatant to a new tube.
-
Dry the supernatant in a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate solvent for analysis.
-
Data Presentation and Quality Control
The use of isotopic standards significantly improves the quality of quantitative metabolomics data. The following table illustrates the typical improvement in precision observed when using isotopic standards for normalization.
| Metabolite | Without Isotopic Standard (%CV) | With Isotopic Standard (%CV) |
| Alanine | 18.5 | 5.2 |
| Glutamate | 22.1 | 6.8 |
| Lactate | 15.8 | 4.5 |
| Pyruvate | 25.3 | 8.1 |
| Succinate | 19.7 | 5.9 |
%CV (percent coefficient of variation) is a measure of relative variability. Lower %CV indicates higher precision.
Quality Control (QC) Samples: It is crucial to include QC samples in your experimental design.[1] These are typically created by pooling a small aliquot from each experimental sample to create a representative average sample. QC samples should be injected periodically throughout the analytical run to monitor instrument performance and assess the reproducibility of the data. The peak areas of the isotopic standards in the QC samples should remain consistent throughout the analysis.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), many polar metabolites require chemical derivatization to increase their volatility and thermal stability.[6] Isotope-coded derivatization (ICD) is a technique where an isotopically labeled derivatizing reagent is used to introduce a mass tag, which can serve as an internal standard for every derivatized metabolite.[7][8]
Caption: A simplified workflow for sample derivatization prior to GC-MS analysis.
Protocol 3: Two-Step Derivatization for GC-MS
Materials:
-
Methoxyamine hydrochloride in pyridine (B92270).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Isotopically labeled derivatizing agents (optional, for ICD).
-
Heated shaker or oven.
Procedure:
-
Methoxyamination:
-
To the dried metabolite extract, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate the mixture at 37°C for 90 minutes with shaking. This step protects aldehyde and ketone groups.
-
-
Silylation:
-
Add 80 µL of MSTFA + 1% TMCS to the sample.
-
Incubate at 60°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility.
-
The sample is now ready for GC-MS analysis.
-
Conclusion
The incorporation of isotopic standards into metabolomics sample preparation protocols is essential for generating high-quality, quantitative data.[1][2] By carefully controlling for experimental variability, researchers can have greater confidence in the biological interpretation of their results. The protocols and workflows described in this document provide a solid foundation for conducting robust and reproducible metabolomics studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. iroatech.com [iroatech.com]
- 3. iroatech.com [iroatech.com]
- 4. Using <i>E. Coli</i> to Generate Internal Standards for LC-MS-Based Metabolomics - ProQuest [proquest.com]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-(1H-Indole-3-acetyl)tryptophan is a derivative of the essential amino acid L-tryptophan. To facilitate robust pharmacokinetic (PK) analysis of this compound, a deuterated internal standard, (S)-N-(1H-Indole-3-acetyl)tryptophan-d4, is employed. The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies.
Core Principles of Deuterated Internal Standards in Pharmacokinetics
In pharmacokinetic studies, precise quantification of a drug or metabolite in biological matrices is crucial. Deuterated internal standards are ideal for this purpose because they are chemically identical to the analyte but have a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] Since the deuterated standard behaves identically to the unlabeled analyte during extraction, chromatography, and ionization, it effectively normalizes for any sample loss or matrix effects, leading to highly reliable data.[2]
Hypothetical Pharmacokinetic Data
The following tables present hypothetical pharmacokinetic parameters for (S)-N-(1H-Indole-3-acetyl)tryptophan following intravenous and oral administration in a preclinical model, as determined using this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of (S)-N-(1H-Indole-3-acetyl)tryptophan (Intravenous Administration, 5 mg/kg)
| Parameter | Unit | Value |
| Cmax | ng/mL | 1500 |
| Tmax | h | 0.08 |
| AUC(0-t) | ng·h/mL | 3450 |
| AUC(0-inf) | ng·h/mL | 3500 |
| t1/2 | h | 2.5 |
| CL | L/h/kg | 1.43 |
| Vd | L/kg | 5.1 |
Table 2: Pharmacokinetic Parameters of (S)-N-(1H-Indole-3-acetyl)tryptophan (Oral Administration, 20 mg/kg)
| Parameter | Unit | Value |
| Cmax | ng/mL | 850 |
| Tmax | h | 0.5 |
| AUC(0-t) | ng·h/mL | 4200 |
| AUC(0-inf) | ng·h/mL | 4350 |
| t1/2 | h | 3.0 |
| F (%) | % | 62 |
Experimental Protocols
A validated bioanalytical method is essential for the reliable quantification of (S)-N-(1H-Indole-3-acetyl)tryptophan in biological matrices. The following protocols are based on established methodologies for the analysis of tryptophan derivatives and indole (B1671886) compounds using LC-MS/MS and adhere to regulatory guidelines.
Bioanalytical Method Validation
The method should be validated according to the FDA or EMA guidelines on bioanalytical method validation.[3][4] Key validation parameters are summarized in the table below.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Matrix Effect | Matrix factor should be consistent, with a %CV ≤ 15%. |
| Recovery | Consistent and reproducible, but does not need to be 100%. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). |
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, quality control, or study sample) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing 50 ng/mL of this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Table 4: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | (S)-N-(1H-Indole-3-acetyl)tryptophan: m/z 362.1 → 130.1this compound: m/z 366.1 → 134.1 |
| Collision Energy | Optimized for each transition |
Visualizations
Experimental Workflow
Caption: Experimental workflow for pharmacokinetic analysis.
Tryptophan Metabolic Pathways
(S)-N-(1H-Indole-3-acetyl)tryptophan is a derivative of tryptophan, an essential amino acid with several important metabolic fates. Understanding these pathways provides a biological context for the compound of interest.
Caption: Major metabolic pathways of tryptophan.
Conclusion
The use of this compound as an internal standard is critical for the accurate and precise quantification of (S)-N-(1H-Indole-3-acetyl)tryptophan in pharmacokinetic studies. The detailed protocols and methodologies provided herein offer a robust framework for researchers in drug development to obtain high-quality bioanalytical data, essential for making informed decisions regarding the safety and efficacy of new chemical entities. The provided diagrams illustrate both the practical workflow and the relevant biological context of this tryptophan derivative.
References
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of Indole (B1671886) Derivatives
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. They form the core structure of many biologically active molecules, including anti-inflammatory, anticancer, and neuroprotective agents.[1] As such, the ability to effectively separate, purify, and analyze these compounds is critical in research and drug development. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and prevalent technique for the analysis and purification of indole derivatives due to its high resolution and versatility.[1]
This document provides detailed application notes and protocols for developing robust HPLC methods for the separation of indole derivatives.
Principle of Separation: Reversed-Phase HPLC
For the separation of indole derivatives, RP-HPLC is the most common and effective approach.[1] In this technique, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar. The fundamental principle of separation is based on the hydrophobic interactions between the analyte molecules and the nonpolar stationary phase.[1]
-
Stationary Phase: Typically consists of silica (B1680970) particles chemically bonded with nonpolar alkyl chains, such as C18 (octadecylsilyl) or C8 (octylsilyl).[1][2][3]
-
Mobile Phase: A mixture of a polar solvent, usually water, and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727).[1][4]
-
Elution: Compounds with higher hydrophobicity will have stronger interactions with the stationary phase and will therefore elute later than more polar compounds. The strength of the mobile phase is increased by raising the proportion of the organic solvent, which decreases the retention time of the analytes.
A gradient elution, where the concentration of the organic solvent in the mobile phase is increased over the course of the analytical run, is frequently employed to effectively separate complex mixtures of indole derivatives with a wide range of polarities.[1][5]
HPLC Method Development Strategy
A systematic approach is crucial for developing an efficient and robust HPLC method. Key parameters to optimize include the stationary phase, mobile phase composition, elution mode, and detection wavelength.
Column Selection
The choice of column is a critical first step and directly impacts the resolution and success of the separation.[6]
-
C18 Columns: These are the most widely used columns for separating indole derivatives. Their strong hydrophobic nature provides excellent retention and resolution for a broad range of these compounds.[1][7]
-
C8 Columns: These columns are less hydrophobic than C18 columns and can be useful for separating more nonpolar indole derivatives that might be too strongly retained on a C18 column.[2][8]
-
Phenyl Columns: The phenyl stationary phase can offer alternative selectivity for aromatic compounds like indoles through π-π interactions, which can be beneficial when C18 or C8 columns do not provide adequate separation.[1]
Mobile Phase Optimization
The mobile phase composition dictates the retention and elution of the analytes.[9]
-
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency.
-
Aqueous Phase and Additives: To improve peak shape and resolution, an acidic modifier is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups on the indole derivatives.[1] Common additives include:
Elution Mode: Isocratic vs. Gradient
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components have similar retention characteristics.[8][11]
-
Gradient Elution: The mobile phase composition is changed during the separation, typically by increasing the percentage of the organic solvent.[12] This is highly recommended for complex samples containing indole derivatives with a wide range of polarities, as it helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[1][2][5]
Detection Wavelength
Indole derivatives contain a chromophore that absorbs UV light. The choice of detection wavelength is critical for sensitivity.
-
Common Wavelengths: A UV detector set between 254 nm and 280 nm is often a good starting point.[1] Specific indole derivatives may have different absorption maxima. For instance, λmax values for natural indole, external BN indole, and fused BN indole are 270 nm, 282 nm, and 292 nm, respectively.[13][14] Indole-3-carbinol can be detected at 280 nm.[15]
-
Fluorescence Detection: For enhanced sensitivity and selectivity, a fluorescence detector can be used, as some indoles are naturally fluorescent.[16] For example, indole-3-acetic acid can be detected using an excitation wavelength (λex) of 280 nm and an emission wavelength (λem) of 350 nm.[2][3]
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol provides a systematic approach for developing a separation method for a mixture of indole derivatives.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the indole derivative sample.[1] b. Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[1] c. If necessary, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition. d. Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
2. HPLC Instrumentation and Initial Conditions: a. Set up an HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.[1] b. Install an appropriate RP column (e.g., C18, 4.6 x 150 mm, 5 µm).[1] c. Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes, or until a stable baseline is achieved.[1]
3. Scouting Gradient Run: a. Perform an initial broad gradient run to determine the approximate retention times of the components. A typical scouting gradient is shown in the table below. b. Inject 5-10 µL of the prepared sample.[1] c. Monitor the separation at a suitable wavelength, such as 280 nm.[17]
4. Method Optimization: a. Adjusting the Gradient: Based on the scouting run, modify the gradient to improve resolution between closely eluting peaks. If peaks are clustered, flatten the gradient (i.e., slow the rate of increase of the organic solvent) in that region. b. Flow Rate: A typical flow rate for a 4.6 mm ID analytical column is 1.0 mL/min.[1] Adjusting the flow rate can influence resolution and analysis time. c. Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.[1] Increasing the temperature can lower viscosity and sometimes improve peak shape, but may also alter selectivity.
Data Presentation
Table 1: Typical Analytical HPLC Conditions for Indole Derivatives
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | Water + 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[1] |
| Gradient Profile | 5% B to 95% B over 20 minutes[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[1][17] |
| Detection | UV at 280 nm[17] |
Table 2: Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silica; column overload | Add modifier (e.g., 0.1% TFA or Formic Acid) to mobile phase; reduce sample concentration. |
| Poor Resolution | Inappropriate mobile phase or column; gradient too steep | Optimize mobile phase composition; use a shallower gradient; try a different column (e.g., Phenyl). |
| Ghost Peaks | Contamination in mobile phase or injector | Use high-purity solvents; flush the injector and system. |
| Drifting Baseline | Column not equilibrated; mobile phase issue | Allow sufficient time for column equilibration; ensure mobile phase is well-mixed and degassed. |
Protocol 2: Preparative HPLC Method Scale-Up
This protocol is for purifying larger quantities of a target indole derivative after an analytical method has been optimized.
1. Method Scaling: a. Based on the optimized analytical method, scale up the method for a preparative column (e.g., 20-50 mm diameter).[1] b. The flow rate and injection volume must be increased proportionally to the column's cross-sectional area. The scaling factor can be calculated as: (d_prep / d_analytical)², where d is the column diameter.
2. Sample Preparation for Purification: a. Dissolve the crude material in a minimum amount of a strong solvent (e.g., DMSO, DMF, or Methanol).[1] b. Dilute the dissolved sample with the initial mobile phase to prevent precipitation on the column. The final concentration should be high without overloading the column.[1] c. Filter the entire solution to protect the preparative column from particulates.[1]
3. Purification Run: a. Equilibrate the preparative column with the mobile phase. b. Perform a large-volume injection of the prepared sample.[1] c. Run the scaled-up gradient method. d. Collect fractions as the peaks elute, using a fraction collector triggered by the UV signal or by time.[1]
4. Post-Purification Analysis: a. Analyze small aliquots of the collected fractions using the developed analytical HPLC method to identify the pure fractions.[1] b. Pool the fractions containing the pure compound. c. Remove the organic solvent using a rotary evaporator. d. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid.[1]
Mandatory Visualization
Caption: Workflow for HPLC method development and purification of indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. cetjournal.it [cetjournal.it]
- 12. agilent.com [agilent.com]
- 13. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated internal standard is crucial for the accurate quantification of its non-labeled counterpart, a key metabolite in various biological pathways.
Introduction
(S)-N-(1H-Indole-3-acetyl)tryptophan is a metabolite derived from the essential amino acid tryptophan. Its analysis is significant in studies related to metabolic pathways, particularly those involving indole-3-acetic acid biosynthesis. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is recommended for the extraction of this compound from biological matrices such as serum, plasma, or cell culture supernatants.[2][3]
Materials:
-
Biological sample (e.g., plasma, serum, cell culture supernatant)
-
Internal standard spiking solution containing this compound
-
Ice-cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
To 100 µL of the biological sample, add 10 µL of the internal standard spiking solution.
-
Add 400 µL of ice-cold acetonitrile (or methanol) with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
A reversed-phase C18 column is suitable for the separation of this compound. A gradient elution with acidified water and an organic solvent is recommended.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Parameters
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The predicted MRM transitions for this compound are based on the fragmentation of similar indole-containing compounds.[4][5]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Predicted):
The molecular weight of this compound is approximately 365.18 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]+ at m/z 366.2. The primary fragmentation is expected to occur at the amide bond and within the indole (B1671886) rings.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 366.2 | 130.1 | 100 | 25 (Predicted) |
| This compound (Qualifier) | 366.2 | 160.1 | 100 | 20 (Predicted) |
| (S)-N-(1H-Indole-3-acetyl)tryptophan (Quantifier) | 362.2 | 130.1 | 100 | 25 (Predicted) |
| (S)-N-(1H-Indole-3-acetyl)tryptophan (Qualifier) | 362.2 | 160.1 | 100 | 20 (Predicted) |
Data Presentation
Quantitative Performance (Representative Data)
The following table summarizes representative quantitative performance data for the analysis of tryptophan metabolites, which can be expected for the analysis of (S)-N-(1H-Indole-3-acetyl)tryptophan and its deuterated standard.[1][6][7]
| Parameter | Representative Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
| Matrix Effect (%) | 90 - 110% |
| Recovery (%) | > 85% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Tryptophan-Dependent Indole-3-Acetic Acid Biosynthesis Pathway
The biosynthesis of indole-3-acetic acid (IAA) from tryptophan is a key pathway where N-acylated tryptophan derivatives may play a role.
Caption: Tryptophan-dependent IAA biosynthesis.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Publication: Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [sciprofiles.com]
Application Notes and Protocols for Stable Isotope Labeling Studies in Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling to study the metabolic fate of tryptophan. This essential amino acid is a precursor to several critical bioactive molecules, and its metabolism is implicated in a wide range of physiological and pathological processes, including immune responses, neurotransmission, and cancer biology.
Introduction to Tryptophan Metabolism
Tryptophan (Trp) is metabolized through three primary pathways: the kynurenine (B1673888) pathway (KP), the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is mediated by gut microbiota.[1][2][3][4] Over 95% of dietary tryptophan is catabolized via the kynurenine pathway, making it the principal route of tryptophan degradation.[4] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1), which are expressed in the liver and extrahepatic tissues, respectively.[5][6] The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine (Kyn), kynurenic acid (KYNA), and quinolinic acid (QUIN).[2] The serotonin pathway, although a minor route of tryptophan metabolism, is crucial for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin.[2] Dysregulation of these pathways has been linked to various disorders, including neurodegenerative diseases, psychiatric disorders, and cancer.[2][7]
Stable isotope labeling is a powerful technique to trace the metabolic fate of tryptophan in vivo and in vitro.[2] By introducing tryptophan labeled with stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), researchers can track the incorporation of these isotopes into downstream metabolites.[8][9] This allows for the quantitative analysis of metabolic fluxes, providing insights into the activity of different metabolic pathways under various physiological or pathological conditions.[10]
Key Metabolic Pathways of Tryptophan
The major metabolic pathways of tryptophan are the Kynurenine Pathway and the Serotonin Pathway. The Indole Pathway, driven by gut microbiota, is another significant route of tryptophan metabolism.
Experimental Workflow for Stable Isotope Labeling
A typical workflow for a stable isotope labeling study of tryptophan metabolism involves several key steps, from cell culture or animal model preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro Stable Isotope Labeling of Tryptophan Metabolism in Cancer Cells for Metabolic Flux Analysis
This protocol is designed for studying tryptophan metabolism in adherent cancer cell lines using ¹³C-labeled tryptophan.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, MDA-MB-231 breast cancer)[11]
-
Complete cell culture medium (e.g., DMEM, EMEM)[11]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Custom medium lacking tryptophan
-
[U-¹³C₁₁]-L-tryptophan (or other desired labeled tryptophan)
-
6-well cell culture plates
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Internal standards (e.g., deuterated tryptophan and kynurenine)[8]
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours in complete medium.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing the custom tryptophan-free medium with the desired concentration of [U-¹³C₁₁]-L-tryptophan (e.g., physiological concentration). Add FBS and Penicillin-Streptomycin.
-
-
Labeling Experiment:
-
Aspirate the complete medium from the wells and wash the cells once with PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
-
-
Sample Collection:
-
Cell Lysates:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Cell Culture Media:
-
At each time point, collect an aliquot of the cell culture medium.
-
Centrifuge to remove any cell debris.
-
-
-
Metabolite Extraction from Media:
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method (see Protocol 3).
-
-
Data Analysis:
-
Quantify the concentrations of labeled and unlabeled tryptophan and its metabolites.
-
Perform metabolic flux analysis using appropriate software (e.g., INCA, Metran) to determine the rates of metabolic pathways.[12]
-
Protocol 2: In Vivo Stable Isotope Labeling of Tryptophan Metabolism in a Mouse Model
This protocol describes an in vivo experiment to trace tryptophan metabolism in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
[U-¹³C₁₁]-L-tryptophan or other labeled tryptophan
-
Sterile saline for injection
-
Metabolic cages (for urine and feces collection)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue harvesting tools
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the experimental conditions for at least one week.
-
-
Tracer Administration:
-
Administer the stable isotope-labeled tryptophan via oral gavage, intraperitoneal (i.p.) injection, or through a custom-labeled diet. A typical i.p. dose might be 5 mg/kg of [¹³C₆]-L-Kynurenine.[13]
-
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) into heparinized tubes. Centrifuge to obtain plasma.
-
Urine: House mice in metabolic cages for urine collection over a specified period (e.g., 24 hours).
-
Tissues: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, brain). Immediately snap-freeze the tissues in liquid nitrogen.
-
-
Sample Preparation:
-
Plasma/Urine: Perform protein precipitation as described in Protocol 1.
-
Tissues: Homogenize the frozen tissue in a suitable extraction solvent (e.g., 80% methanol) and follow the metabolite extraction procedure as in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method (see Protocol 3).
-
-
Data Analysis:
-
Determine the isotopic enrichment in tryptophan and its metabolites in different tissues and biofluids to understand the systemic and organ-specific metabolism.
-
Protocol 3: LC-MS/MS Method for Quantitative Analysis of Tryptophan and its Metabolites
This protocol provides a general framework for the analysis of tryptophan and its metabolites by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Reversed-phase C18 column.
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Analytical standards for tryptophan and its metabolites.
-
Stable isotope-labeled internal standards.
Procedure:
-
Chromatographic Separation:
-
Use a gradient elution with Mobile Phase A and B to separate the analytes. A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode for most tryptophan metabolites.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for each analyte and internal standard need to be optimized.
-
-
Quantification:
-
Generate calibration curves for each analyte using the analytical standards.
-
Quantify the concentration of each metabolite in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Data Presentation
The following tables summarize representative quantitative data for tryptophan and its metabolites in different biological matrices.
Table 1: Concentrations of Tryptophan and its Metabolites in Human Plasma and Urine
| Metabolite | Human Plasma (µM) | Human Urine (µmol/mmol creatinine) |
| Tryptophan | 50 - 100 | 5 - 20 |
| Kynurenine | 1 - 3 | 0.5 - 2 |
| Kynurenic Acid | 0.02 - 0.05 | 1 - 5 |
| Anthranilic Acid | 0.01 - 0.05 | 0.5 - 3 |
| 3-Hydroxykynurenine | 0.01 - 0.04 | 0.1 - 0.5 |
| Xanthurenic Acid | 0.01 - 0.03 | 0.5 - 2 |
| Quinolinic Acid | 0.2 - 0.5 | 1 - 4 |
| Serotonin | 0.4 - 1.2 | - |
| 5-HIAA | 0.01 - 0.04 | 5 - 20 |
Data compiled from various sources. Actual concentrations can vary based on individual factors.
Table 2: Representative Tryptophan Metabolite Concentrations in Cell Culture Supernatants (IFN-γ treated vs. untreated monocytes)
| Metabolite | Control (nM) | IFN-γ Treated (nM) |
| Tryptophan | 15,000 | 2,500 |
| Kynurenine | 50 | 12,000 |
| Kynurenic Acid | 2 | 150 |
| Anthranilic Acid | 5 | 80 |
| 3-Hydroxyanthranilic Acid | 1 | 25 |
Data adapted from a study on IFN-γ-treated monocytes, demonstrating the upregulation of the kynurenine pathway.[8]
Signaling Pathways and Logical Relationships
Stable isotope labeling studies have been instrumental in elucidating the interplay between tryptophan metabolism and key signaling pathways, particularly in the context of immunity and inflammation. For instance, the activation of the kynurenine pathway by pro-inflammatory cytokines like interferon-gamma (IFN-γ) has been well-documented.[2]
This diagram illustrates how the inflammatory cytokine IFN-γ can induce the expression of IDO1, the rate-limiting enzyme of the kynurenine pathway, leading to tryptophan depletion and the production of kynurenine. These metabolic changes contribute to an immunosuppressive microenvironment by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells (Tregs). Stable isotope tracing allows for the direct measurement of the flux from tryptophan to kynurenine, providing a quantitative measure of IDO1 activity in response to inflammatory stimuli.
Conclusion
Stable isotope labeling is an indispensable tool for elucidating the complexities of tryptophan metabolism. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute robust experiments to investigate the roles of tryptophan metabolic pathways in health and disease. The ability to quantitatively measure metabolic fluxes provides a deeper understanding of the dynamic regulation of these pathways and opens new avenues for the development of novel therapeutic strategies targeting tryptophan metabolism.
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tryptophan-Catabolizing Enzymes – Party of Three [frontiersin.org]
- 7. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols: The Use of Deuterated Standards in Clinical Chemistry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of clinical chemistry and drug development, the demand for highly accurate and precise analytical methods is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of a wide range of analytes in biological matrices. The robustness of these assays is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being a prominent choice.[1][2] Deuterated standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] This subtle modification in mass allows for differentiation by the mass spectrometer, while the near-identical physicochemical properties ensure that the internal standard closely mimics the analyte throughout sample preparation and analysis.[3][4] This co-elution and similar ionization behavior effectively compensates for matrix effects, variations in sample recovery, and instrument response, leading to superior accuracy and precision.[3][4][5]
These application notes provide detailed protocols and quantitative data for the use of deuterated standards in the clinical chemistry setting, with a focus on therapeutic drug monitoring of immunosuppressants, and the analysis of testosterone (B1683101) and vitamin D.
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards in LC-MS/MS assays offers several distinct advantages over non-isotopically labeled standards (e.g., structural analogues):
-
Improved Accuracy and Precision : By correcting for variability during the analytical process, deuterated standards significantly enhance the accuracy and precision of quantification.[2][4]
-
Compensation for Matrix Effects : Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS. Since deuterated standards have nearly identical chromatographic retention times and ionization efficiencies to the analyte, they experience the same matrix effects, allowing for effective normalization of the signal.[3][5]
-
Correction for Sample Preparation Variability : Any loss of the analyte during extraction, cleanup, and reconstitution steps is mirrored by a proportional loss of the deuterated standard. This ensures that the ratio of the analyte to the internal standard remains constant, leading to a more accurate final concentration measurement.[4]
-
Enhanced Method Robustness : Assays that employ deuterated standards are generally more robust and less susceptible to minor variations in experimental conditions, making them more reliable for routine clinical use.[4]
Application 1: Therapeutic Drug Monitoring of Immunosuppressants
Therapeutic drug monitoring (TDM) is crucial for immunosuppressive drugs due to their narrow therapeutic indices, where sub-optimal or toxic concentrations can lead to organ rejection or adverse effects, respectively.[5] LC-MS/MS with deuterated internal standards is the preferred method for the accurate quantification of these drugs.[5][6]
Quantitative Data Summary
The following table summarizes the validation parameters for an LC-MS/MS method for the simultaneous quantification of five immunosuppressants using their respective deuterated internal standards.[5]
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Everolimus (B549166) | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
Experimental Workflow for Immunosuppressant TDM
Caption: A typical experimental workflow for immunosuppressant TDM.
Experimental Protocol: Quantification of Immunosuppressants in Whole Blood[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of whole blood sample (calibrator, quality control, or patient sample) in a microcentrifuge tube, add 100 µL of the working internal standard solution containing the deuterated analogues of cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol (B129727).
-
Add 150 µL of 0.1 M zinc sulfate in water to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation of the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
Metabolic Pathway of Calcineurin Inhibitors (Tacrolimus and Cyclosporine)
Caption: Calcineurin inhibitor signaling pathway.
Application 2: Quantification of Testosterone in Serum
The accurate measurement of testosterone is crucial for the diagnosis and management of various endocrine disorders. LC-MS/MS with deuterated internal standards provides the necessary specificity and sensitivity for reliable quantification, especially at low concentrations.
Quantitative Data Summary
The following table presents accuracy data for testosterone measurement using different deuterated and 13C-labeled internal standards, with testosterone-d2 considered the target.[7]
| Internal Standard | Bias compared to Testosterone-d2 |
| Testosterone-d5 | Lower results |
| Testosterone-13C3 | Lower results (closer to d2) |
Experimental Protocol: Quantification of Testosterone in Serum (General)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum in a glass tube, add the deuterated testosterone internal standard (e.g., testosterone-d3) solution.
-
Add an extraction solvent such as methyl tert-butyl ether (MTBE).
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, often with a modifier like formic acid or ammonium (B1175870) acetate.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, positive mode.
-
Scan Type: MRM.
-
MRM Transitions: Monitor specific transitions for testosterone and its deuterated internal standard.
-
Testosterone Metabolic Pathway
Caption: Simplified testosterone metabolic pathway.
Application 3: Analysis of Vitamin D and its Metabolites
The quantification of vitamin D metabolites, particularly 25-hydroxyvitamin D (25(OH)D), is essential for assessing vitamin D status. LC-MS/MS with deuterated internal standards is the reference method for this analysis.[8]
Quantitative Data Summary
The following table shows typical LC-MS/MS parameters for the analysis of 25-hydroxyvitamin D3 using a deuterated internal standard.[9]
| Parameter | 25-hydroxyvitamin D3 (Analyte) | d3-25-hydroxyvitamin D3 (Internal Standard) |
| Precursor Ion (m/z) | 401.3 | 404.3 |
| Product Ion (m/z) | 383.3 | 386.3 |
| Collision Energy (eV) | 15 | 15 |
Experimental Protocol: Quantification of 25-hydroxyvitamin D3 in Serum[9]
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 200 µL of serum, add 25 µL of the d3-25(OH)D3 internal standard solution.
-
Add 400 µL of acetonitrile (B52724) and 100 µL of zinc sulfate solution to precipitate proteins and vortex.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a conditioned C18 Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the dried extract in the reconstitution solution for LC-MS/MS analysis.
Vitamin D Metabolism Pathway
Caption: Overview of vitamin D metabolism.
Conclusion
The use of deuterated internal standards is a cornerstone of modern high-precision clinical chemistry assays utilizing LC-MS/MS. Their ability to accurately correct for analytical variability is indispensable for reliable therapeutic drug monitoring, hormonal analysis, and the assessment of nutritional status. The protocols and data presented herein provide a framework for the implementation of robust and accurate clinical assays, ultimately contributing to improved patient care and advancing drug development. Researchers, scientists, and drug development professionals are encouraged to adopt these principles to ensure the highest quality of their analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Involving Tryptophan Metabolites
Introduction
Tryptophan, an essential amino acid, is a critical precursor for the synthesis of proteins and a variety of bioactive metabolites.[1] Its metabolism primarily occurs through three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway.[1][2] These pathways generate metabolites that are integral to numerous physiological processes, including immune regulation, neurotransmission, and gut homeostasis.[1][3][4] Dysregulation of tryptophan metabolism is implicated in a wide range of diseases, from cancer to neurodegenerative disorders, making these pathways significant targets for drug discovery and development.[2][3]
This document provides detailed protocols for key cell-based assays used to investigate the functional effects of tryptophan metabolites. The assays described herein are designed to measure enzymatic activity within the kynurenine pathway, assess the activation of the aryl hydrocarbon receptor (AhR) by indole derivatives, and quantify the immunomodulatory effects of these metabolites by profiling cytokine production.
Application Note 1: Kynurenine Pathway Activity Assay in Cultured Cells
Principle
The kynurenine pathway is the primary route for tryptophan catabolism, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO).[1][5] This assay measures the activity of these enzymes in a cellular context by quantifying the production of their direct product, N-formylkynurenine (NFK), or the subsequent stable metabolite, kynurenine, in the cell culture supernatant.[5][6] In many cell types, IDO1 expression is low and can be significantly induced by inflammatory stimuli such as interferon-gamma (IFN-γ), a key step in mimicking physiological or pathological conditions.[7] The concentration of kynurenine is typically determined using high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS/MS), although fluorescence-based methods are also available.[5][6][8]
Experimental Workflow: Kynurenine Production Assay
Caption: General workflow for measuring kynurenine production in cell culture.
Signaling Pathway: Overview of Tryptophan Metabolism
Caption: Major metabolic pathways of tryptophan in humans.[1]
Protocol: Cell-Based IDO1 Activity Assay
This protocol is adapted for a 96-well plate format and is based on methods for evaluating IDO1 inhibitors in cancer cell lines.[6]
Materials:
-
HeLa or SKOV-3 human cancer cell lines
-
DMEM or appropriate growth medium with 10% FBS
-
Recombinant human IFN-γ
-
Test compounds (e.g., IDO1 inhibitors like Epacadostat)
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
HPLC or LC-MS/MS system for kynurenine detection
Procedure:
-
Cell Seeding: Seed HeLa cells at a density of 5 x 104 cells per well in a 96-well plate containing 100 µL of growth medium.[6]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[6]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression.
-
Compound Treatment: Add the test compounds (e.g., IDO1 inhibitors) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.
-
Kynurenine Quantification: Analyze the kynurenine concentration in the supernatant using a validated HPLC or LC-MS/MS method.[8] The amount of kynurenine produced is directly proportional to IDO1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Quantitative Data Summary
| Inhibitor | Cell Line | Assay Type | IC50 Value |
| Epacadostat (INCB024360) | HeLa | Cell-based | 12.5 nM[10] |
| BMS-986205 | HeLa | Cell-based | Data not specified, used as positive control[6] |
| Linrodostat | A375, MDA-MB-231, U87 | Cell-based | IC50 values determined[8] |
Application Note 2: Aryl Hydrocarbon Receptor (AhR) Activation Assay
Principle
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses.[11] Several tryptophan metabolites, particularly those produced by the gut microbiota such as indole and indole acetic acid (IAA), have been identified as endogenous AhR agonists.[12][13] This assay utilizes a reporter gene system, typically in a hepatoma cell line like Hepa1.1, to quantify AhR activation.[11] Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DREs) in the promoter region of target genes, driving the expression of a reporter protein like luciferase.[11] The resulting luminescence is proportional to the degree of AhR activation.
Experimental Workflow: AhR Reporter Gene Assay
Caption: Workflow for an AhR luciferase reporter gene assay.
Signaling Pathway: AhR Activation by Tryptophan Metabolites
Caption: Ligand-dependent activation of the Aryl Hydrocarbon Receptor (AhR).[11]
Protocol: AhR Luciferase Reporter Assay
This protocol is a general guide for measuring the AhR activity of compounds in cells stably or transiently transfected with a DRE-driven luciferase reporter construct.
Materials:
-
Hepa1.1 cells (or other suitable cell line) stably expressing a DRE-luciferase reporter
-
Growth medium (e.g., DMEM with 10% FBS)
-
Tryptophan metabolites to be tested (e.g., Tryptamine, Indole Acetic Acid)
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control agonist
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent kit (e.g., Promega ONE-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Plate the AhR-reporter cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubation: Allow cells to attach and grow overnight at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of the tryptophan metabolites and controls (TCDD for positive control, vehicle for negative control). Replace the culture medium with medium containing the test compounds.
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO2.[11] This incubation time is typically sufficient for receptor activation and reporter gene expression.
-
Cell Lysis and Signal Development: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (from vehicle-treated wells) from all readings. Express the activity as fold induction over the vehicle control. Dose-response curves can be generated to determine the EC50 for active compounds.
Quantitative Data Summary
| Compound | AhR Activity | Relative Potency | Reference |
| TCDD | Potent Agonist | ~106-fold more potent than TA or IAA | [14] |
| Tryptamine (TA) | Agonist | Weak | [13][14] |
| Indole Acetic Acid (IAA) | Agonist | Weak | [13][14] |
| Hydroxylated Trp Metabolites | Inactive | - | [13] |
Application Note 3: Immunomodulatory Effects via Cytokine Profiling
Principle
Tryptophan metabolites, particularly from the kynurenine pathway, are known to be potent modulators of the immune system.[10] For example, they can influence the differentiation and function of T cells and affect cytokine production by antigen-presenting cells like macrophages.[10] This assay measures the effect of tryptophan metabolites on cytokine secretion from immune cells, which are often activated with an inflammatory stimulus like lipopolysaccharide (LPS) to mimic an immune response. The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][15]
Experimental Workflow: Cytokine Measurement by ELISA
Caption: General workflow for measuring cytokine secretion from cultured cells.[15]
Protocol: Sandwich ELISA for Cytokine Quantification
This is a general protocol for a sandwich ELISA. Always refer to the specific instructions provided with the commercial ELISA kit being used.[15][16][17]
Materials:
-
ELISA plate pre-coated with capture antibody specific for the target cytokine
-
Cell culture supernatants (collected from the experiment described above)
-
Recombinant cytokine standard
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)[9]
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Standards and Samples: Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Dilute the cell culture supernatants if necessary.
-
Add Samples and Standards: Add 100 µL of the standards and samples to the appropriate wells of the antibody-coated plate. Seal the plate and incubate for 2 hours at room temperature.[16]
-
Wash Plate: Aspirate the contents of the wells and wash the plate 3-4 times with Wash Buffer.[15]
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Seal the plate and incubate for 1 hour at room temperature.[15][17]
-
Wash Plate: Repeat the wash step (step 3).
-
Add Enzyme Conjugate: Add 100 µL of the Streptavidin-HRP solution to each well. Seal and incubate for 20-30 minutes at room temperature, protected from light.[15]
-
Wash Plate: Aspirate and wash the plate 5-7 times with Wash Buffer.[15]
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature in the dark for 15-30 minutes, monitoring for color development.[15]
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[15]
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the average OD of the blank wells from all other readings. Plot a standard curve of OD versus the concentration of the cytokine standards. Use the standard curve to interpolate the cytokine concentrations in the unknown samples.[15]
Quantitative Data Summary (Hypothetical)
| Treatment | LPS (100 ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle | - | < 10 | < 5 | < 10 |
| Vehicle | + | 1500 | 800 | 50 |
| Kynurenine (100 µM) | + | 950 | 520 | 120 |
| Kynurenic Acid (100 µM) | + | 1350 | 750 | 65 |
Supporting Protocol: Cell Viability (MTT) Assay
Principle
It is crucial to determine if the observed effects of tryptophan metabolites are due to a specific biological activity or simply a consequence of cytotoxicity. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals.[19] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[21]
Protocol: MTT Assay for Cell Viability
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Culture medium (serum-free medium is recommended during MTT incubation to avoid interference)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Procedure:
-
Cell Treatment: Seed and treat cells with the tryptophan metabolites at the same concentrations and for the same duration as in the primary functional assay.
-
Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 110 µL and final MTT concentration of ~0.5 mg/mL).[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.[19][22] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[21]
-
Mix and Read: Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[19]
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells. A significant decrease in viability would indicate that the tested metabolite is cytotoxic at that concentration.
References
- 1. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting immune response – Tryptophan metabolism assay [biocrates.com]
- 4. HMTTryptophan Metabolism | HMT [en.humanmetabolome.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Contribution of Circulating Host and Microbial Tryptophan Metabolites Toward Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Microbiome-targeted Alzheimer’s interventions via gut-brain axis [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. protocols.io [protocols.io]
- 19. merckmillipore.com [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Application Notes for (S)-N-(1H-Indole-3-acetyl)tryptophan-d4: A Novel Deuterated Tryptophan Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-N-(1H-Indole-3-acetyl)tryptophan-d4 is a deuterated derivative of (S)-N-(1H-Indole-3-acetyl)tryptophan. While specific in vivo studies on this deuterated compound are not yet available in the public domain, this document provides a foundational guide based on the known biological activities of related tryptophan metabolites. This information is intended to guide researchers in designing and implementing in vivo studies to explore the pharmacokinetic, metabolic, and pharmacodynamic properties of this novel compound. The inclusion of a deuterium-labeled internal standard is crucial for accurate quantification in biological matrices.
I. Potential In Vivo Applications and Research Areas
Based on the biological roles of similar tryptophan derivatives, this compound could be investigated for its potential in several research areas:
-
Neurodegenerative Diseases: N-acetyl-L-tryptophan, a related compound, has shown neuroprotective effects in models of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Studies could explore if this compound exhibits similar or enhanced neuroprotective properties.
-
Inflammatory Conditions: Tryptophan metabolites are known to modulate inflammatory pathways. In vivo studies could assess the anti-inflammatory potential of this compound in models of acute or chronic inflammation.
-
Metabolic Disorders: The gut microbiome metabolizes tryptophan into various bioactive molecules that influence host metabolism. Research could focus on the interaction of this compound with gut microbiota and its subsequent effects on metabolic parameters.
-
Pharmacokinetic and Drug Metabolism Studies: The deuterated nature of this compound makes it an excellent tool for use as an internal standard in mass spectrometry-based bioanalytical methods. This allows for precise quantification of the non-deuterated compound in plasma, tissues, and other biological fluids.
II. Proposed Experimental Protocols
The following are generalized protocols that can be adapted for in vivo studies of this compound.
A. Animal Model Selection
The choice of animal model will depend on the research question. Common models for the suggested research areas include:
-
Neurodegeneration: Transgenic mouse models of ALS (e.g., SOD1-G93A) or Alzheimer's disease (e.g., 5XFAD).
-
Inflammation: Lipopolysaccharide (LPS)-induced acute inflammation models in mice or rats.
-
Metabolism: Diet-induced obesity models in mice or rats.
B. Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of (S)-N-(1H-Indole-3-acetyl)tryptophan.
Materials:
-
(S)-N-(1H-Indole-3-acetyl)tryptophan
-
This compound (as internal standard)
-
Vehicle for administration (e.g., saline, DMSO/polyethylene glycol)
-
Male/Female Sprague-Dawley rats (or other appropriate rodent model)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system
Workflow:
Caption: Workflow for a typical pharmacokinetic study.
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. Fast animals overnight before dosing.
-
Dosing: Administer a single dose of (S)-N-(1H-Indole-3-acetyl)tryptophan via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples.
-
Spike a known concentration of this compound into each plasma sample as an internal standard.
-
Perform protein precipitation or liquid-liquid extraction to isolate the analyte.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
C. In Vivo Efficacy Study Protocol (Example: Neuroprotection)
Objective: To evaluate the neuroprotective efficacy of (S)-N-(1H-Indole-3-acetyl)tryptophan in a mouse model of Alzheimer's disease.
Workflow:
Troubleshooting & Optimization
Optimizing mass spectrometer sensitivity for (S)-N-(1H-Indole-3-acetyl)tryptophan-d4
Welcome to the technical support hub for the mass spectrometric analysis of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing instrument sensitivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: For this compound, the molecular formula is C₂₁H₁₆D₄N₂O₃. The expected protonated precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 353.2. Common fragmentation pathways for similar tryptophan derivatives involve the loss of the carboxyl group and fragmentation around the acetyl linkage. Based on data for the non-deuterated analogue, N-acetyl-tryptophan, and considering the positions of the deuterium (B1214612) labels, likely product ions would result from cleavage of the amide bond and fragmentation of the indole (B1671886) ring structure.
Q2: I am observing a chromatographic shift between my analyte and the deuterated internal standard. Is this normal and how can I address it?
A2: Yes, a slight retention time difference between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While often minor, this can be problematic if the two peaks separate enough to be affected differently by matrix effects.
To address this, consider the following:
-
Assess the separation: If the peaks still significantly overlap, the impact on quantitation may be minimal.
-
Modify chromatographic conditions: Adjusting the mobile phase gradient, temperature, or flow rate can help to improve co-elution.
-
Evaluate different columns: The degree of separation can be dependent on the stationary phase chemistry.
Q3: My signal intensity for this compound is low. What are the first steps to improve sensitivity?
A3: Low signal intensity can stem from several factors. Begin by systematically optimizing the electrospray ionization (ESI) source parameters. Key parameters to adjust include:
-
Capillary Voltage: Optimize for stable spray and maximum ion current.
-
Gas Temperatures and Flow Rates: The nebulizer and drying gas settings are critical for efficient desolvation.
-
Nebulizer Pressure: This affects droplet size and, consequently, ionization efficiency.
It is recommended to perform a tuning experiment by infusing a standard solution of your analyte to find the optimal source conditions.
Q4: How can I minimize matrix effects when analyzing biological samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] To mitigate these effects:
-
Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3]
-
Optimize Chromatography: Ensure chromatographic separation of your analyte from the bulk of the matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting deuterated standard like this compound is designed to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Issues | - Check for column contamination or partial blockage. A guard column can help prevent this. - A void at the head of the column can cause peak splitting. |
| Injection Solvent | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
| Mobile Phase pH | - For indole-containing compounds, the pH of the mobile phase can affect peak shape. Experiment with small adjustments to the pH. |
Issue 2: Inconsistent or Declining Internal Standard Signal
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Variability | - Ensure consistent and accurate pipetting of the internal standard into all samples and standards. - Verify the stability of the internal standard in the sample matrix and processing conditions. |
| Instrument Contamination | - A dirty ion source can lead to signal suppression over time. Perform regular source cleaning. |
| Analyte Concentration Effects | - At very high analyte concentrations, competition for ionization can lead to a decrease in the internal standard signal. Ensure your calibration curve covers the expected sample concentration range. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a protein precipitation method for the extraction of this compound from human plasma.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the appropriate amount of this compound working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Suggested LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table provides hypothetical but representative MRM parameters for the analysis of (S)-N-(1H-Indole-3-acetyl)tryptophan and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| (S)-N-(1H-Indole-3-acetyl)tryptophan | 349.2 | 130.1 | 25 | 100 |
| This compound | 353.2 | 134.1 | 25 | 100 |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low signal intensity in mass spectrometry.
References
Technical Support Center: Overcoming Matrix Effects in Biological Sample Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in the LC-MS analysis of biological samples.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of biological samples.
Q1: How can I determine if my analysis is affected by matrix effects?
To determine if matrix effects are impacting your results, you should perform a quantitative assessment. The most common method is the post-extraction spike method .[1][2][3][4][5] This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent at the same concentration.[1][2][4]
-
Matrix Factor (MF) is calculated to quantify the effect:
-
MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent)
-
MF < 1 indicates ion suppression (signal loss).
-
MF > 1 indicates ion enhancement (signal increase).
-
MF = 1 indicates no significant matrix effect.
-
For a qualitative assessment during method development, the post-column infusion technique is highly valuable.[2][4][6] This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs by infusing a constant flow of the analyte post-column while injecting an extracted blank matrix sample.[2][4]
Workflow for quantitative assessment of matrix effects using the post-extraction spike method.
Q2: My analyte signal is suppressed. What are the most common causes in biological samples?
Ion suppression is the most common form of matrix effect in LC-MS and typically arises when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer source.[3][7][8]
Primary Causes:
-
Phospholipids (B1166683): Abundant in plasma and tissue samples, phospholipids are notorious for causing ion suppression, especially in reversed-phase chromatography.[3][9] They often co-extract with analytes and can build up on the LC column, leading to erratic results.
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) from buffers or the sample itself can crystallize in the MS source, reducing ionization efficiency and fouling the instrument.[10][11]
-
Proteins and Peptides: Although most sample preparation methods aim to remove proteins, residual amounts can still cause interference.[10]
-
Ion-Pairing Agents: Agents like trifluoroacetic acid (TFA), while useful for chromatography, are known to cause significant signal suppression in ESI-MS.[11]
The mechanism of suppression often involves competition for charge or space at the surface of the evaporating droplets in the ESI source.[8][12] Highly concentrated or more basic matrix components can outcompete the analyte for ionization, leading to a reduced signal.[8]
Q3: What are the primary strategies to reduce or eliminate matrix effects?
A multi-faceted approach is often the most effective. Strategies can be grouped into three main categories:
-
Optimizing Sample Preparation: This is the most critical step. The goal is to selectively remove interfering matrix components while efficiently recovering the analyte.[1][2] Techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]
-
Improving Chromatographic Separation: If interfering compounds can be chromatographically separated from the analyte, their impact on ionization will be minimized.[1][6] This can be achieved by adjusting the mobile phase, using a different gradient, or changing the column chemistry.[1]
-
Compensation with Internal Standards: Using a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, is the gold standard for compensating for matrix effects.[1][13][14] The SIL-IS co-elutes and experiences the same suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.[1][15]
Overview of primary strategies to mitigate matrix effects.
Q4: Which sample preparation technique is best for removing matrix interferences?
The choice of technique depends on the analyte, the matrix, and the required level of cleanliness. Protein precipitation is the simplest but least effective, while solid-phase extraction offers the highest degree of selectivity and cleanup.[16]
| Technique | Selectivity | Analyte Recovery | Matrix Effect Reduction | Common Use Cases |
| Protein Precipitation (PPT) | Low | Good to High | Poor (Phospholipids remain)[9][16] | Rapid screening, high-throughput analysis |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable (Poor for polar analytes)[16] | Good | Non-polar analytes, removing salts |
| Solid-Phase Extraction (SPE) | High | Good to High | Excellent (Especially mixed-mode SPE)[16] | Regulated bioanalysis, trace analysis |
| HybridSPE®-Phospholipid | Very High | Good to High | Excellent (Targets phospholipids)[9] | Plasma/serum samples where phospholipids are a major concern |
Data Comparison: Studies show that techniques specifically designed to remove phospholipids, like HybridSPE®, result in significantly lower matrix effects compared to standard PPT. For example, one study demonstrated that PPT resulted in a 75% reduction in analyte response due to phospholipid interference, whereas a targeted phospholipid removal method showed improved response and precision.[9] Another comparison found that HybridSPE® removed nearly 100% of phospholipids from plasma, while generic SPE showed moderate removal and PPT showed no removal.
Experimental Protocols
Detailed Protocol: Generic Solid-Phase Extraction (SPE)
This protocol outlines the fundamental steps for reversed-phase SPE, a common method for extracting non-polar to moderately polar analytes from aqueous biological fluids.[17][18][19][20]
-
Conditioning:
-
Purpose: To wet the sorbent and activate the functional groups.
-
Procedure: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the cartridge. This solvates the bonded phase.
-
-
Equilibration:
-
Purpose: To create a sorbent environment compatible with the sample loading solvent.
-
Procedure: Pass 1-2 column volumes of an aqueous solution (e.g., water or a buffer with the same pH as the sample) through the cartridge. Do not let the sorbent go dry from this point until the sample is loaded.
-
-
Sample Loading:
-
Purpose: To retain the analyte on the sorbent while allowing some matrix components to pass through.
-
Procedure: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min) to ensure adequate interaction between the analyte and the sorbent.[17]
-
-
Washing:
-
Purpose: To remove weakly bound matrix interferences without eluting the analyte.
-
Procedure: Pass 1-2 column volumes of a weak solvent (e.g., 5% methanol (B129727) in water) through the cartridge. This solvent should be strong enough to wash away interferences but too weak to elute the analyte of interest.
-
-
Elution:
-
Purpose: To disrupt the analyte-sorbent interaction and collect the purified analyte.
-
Procedure: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol, acetonitrile) through the cartridge to elute the analyte. Collect the eluate in a clean tube.
-
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Optimization of chromatography to overcome matrix effect for reliable estimation of four small molecular drugs from biological fluids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 18. affinisep.com [affinisep.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Chromatography of N-Acetyl Tryptophan
Welcome to the technical support center for the chromatographic analysis of N-acetyl tryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a focus on improving peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during the chromatographic analysis of N-acetyl tryptophan.
Q1: I am observing significant peak tailing for my N-acetyl tryptophan peak. What are the likely causes and how can I fix it?
A1: Peak tailing for N-acetyl tryptophan, an acidic compound with a pKa of approximately 4.17[1], is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
1. Mobile Phase pH Optimization:
-
Problem: N-acetyl tryptophan has a carboxylic acid group, which can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. If the mobile phase pH is close to or above the pKa of N-acetyl tryptophan (around 4.17), the carboxyl group will be ionized, increasing the likelihood of these secondary interactions.
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of N-acetyl tryptophan. A mobile phase pH of around 2.5 to 3.0 is a good starting point. This ensures that the carboxylic acid is protonated (non-ionized), minimizing secondary interactions with the stationary phase and improving peak symmetry.[2]
2. Buffer Concentration:
-
Problem: Inadequate buffering of the mobile phase can lead to pH shifts on the column, especially when the sample is dissolved in a solvent with a different pH. This can cause inconsistent ionization of N-acetyl tryptophan and result in peak tailing.
-
Solution: Use an appropriate buffer at a sufficient concentration to maintain a constant pH. A buffer concentration of 20-50 mM is typically recommended for good buffering capacity.
3. Choice of Stationary Phase:
-
Problem: Older, Type-A silica (B1680970) columns have a higher concentration of acidic silanol groups that can cause tailing with polar and acidic compounds.
-
Solution: Utilize a modern, high-purity, end-capped C18 or a polar-embedded column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.
4. Sample Overload:
-
Problem: Injecting too much N-acetyl tryptophan can saturate the stationary phase, leading to a broadened, tailing peak.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting decreasing amounts of the sample to see if the peak shape improves.
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Tailing Factor (Tf) | Asymmetry Factor (As) | Peak Shape Observation |
| 5.5 | 2.1 | 2.5 | Severe Tailing |
| 4.5 | 1.8 | 2.1 | Moderate Tailing |
| 3.5 | 1.4 | 1.6 | Slight Tailing |
| 2.5 | 1.1 | 1.2 | Symmetrical |
Note: Data are representative examples to illustrate the trend.
Experimental Protocol: Mobile Phase pH Optimization
A detailed protocol for optimizing the mobile phase pH can be found in the "Experimental Protocols" section below.
Q2: My N-acetyl tryptophan peak is fronting. What could be the cause and how do I resolve it?
A2: Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions. Here are the primary causes and solutions:
1. Sample Overload:
-
Problem: Injecting a very high concentration of N-acetyl tryptophan can lead to peak fronting, where the peak has a steep front and a sloping tail.
-
Solution: Dilute your sample or reduce the injection volume. This is often the simplest and most effective solution.
2. Injection Solvent Mismatch:
-
Problem: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
3. Column Collapse:
-
Problem: A physical collapse of the column packing material at the inlet can create a void, leading to distorted peak shapes, including fronting. This can be caused by pressure shocks or operating the column outside its recommended pH and temperature ranges.
-
Solution: This is an irreversible problem, and the column will need to be replaced. To prevent this, always operate the column within the manufacturer's specifications and avoid sudden pressure changes.
Quantitative Data Summary: Effect of Injection Volume on Peak Shape
| Injection Volume (µL) | Analyte Concentration (mg/mL) | Tailing Factor (Tf) | Asymmetry Factor (As) | Peak Shape Observation |
| 2 | 0.1 | 1.1 | 1.2 | Symmetrical |
| 10 | 0.1 | 1.0 | 1.0 | Symmetrical |
| 20 | 1.0 | 0.8 | 0.7 | Fronting |
| 50 | 1.0 | 0.6 | 0.5 | Severe Fronting |
Note: Data are representative examples to illustrate the trend.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for addressing peak fronting of N-acetyl tryptophan.
Q3: I am observing split peaks for N-acetyl tryptophan. What are the possible reasons and solutions?
A3: Split peaks can be a complex issue. The first step is to determine if the split is due to a chromatographic problem or if there are two co-eluting compounds.
1. Co-elution of Isomers or Impurities:
-
Problem: If you are working with a racemic mixture of N-acetyl-DL-tryptophan, you may see two closely eluting or partially resolved peaks if you are using a chiral stationary phase. Alternatively, a degradation product or a related impurity may be co-eluting with your main peak.
-
Solution: If chiral separation is not intended, ensure you are using a standard achiral column (like a C18). If you suspect an impurity, try altering the mobile phase composition or gradient to improve resolution.
2. Blocked Column Frit or Column Void:
-
Problem: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed, resulting in split peaks. A void at the head of the column can have a similar effect.
-
Solution: Filter all samples and mobile phases before use. If a blockage is suspected, you can try back-flushing the column (if the manufacturer allows it). If the problem persists, the column may need to be replaced.
3. Injection Solvent Effects:
-
Problem: Injecting the sample in a solvent that is immiscible with the mobile phase or has a very different pH can cause peak splitting.
-
Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
4. Mobile Phase pH Near pKa:
-
Problem: If the mobile phase pH is very close to the pKa of N-acetyl tryptophan (~4.17), both the ionized and non-ionized forms of the analyte can exist simultaneously, potentially leading to peak broadening or splitting.
-
Solution: As with peak tailing, adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for addressing split peaks of N-acetyl tryptophan.
Experimental Protocols
This section provides detailed methodologies for key experiments to improve the chromatographic peak shape of N-acetyl tryptophan.
Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for N-acetyl tryptophan by minimizing secondary interactions with the stationary phase.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
N-acetyl tryptophan standard
-
HPLC-grade acetonitrile (B52724), water, and phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and phosphoric acid)
-
pH meter
Procedure:
-
Prepare a stock solution of N-acetyl tryptophan (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of mobile phase buffers with different pH values. For example, prepare 50 mM sodium phosphate buffers at pH 5.5, 4.5, 3.5, and 2.5.
-
Prepare the mobile phases by mixing the aqueous buffer with acetonitrile in a suitable ratio (e.g., 70:30 aqueous:acetonitrile). Degas the mobile phases before use.
-
Equilibrate the column with the first mobile phase (e.g., pH 5.5) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the N-acetyl tryptophan stock solution.
-
Record the chromatogram and note the retention time, peak shape, tailing factor, and asymmetry factor.
-
Repeat steps 4-6 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
Compare the chromatograms to determine the pH that provides the best peak shape (tailing factor and asymmetry factor closest to 1.0).
Data Presentation
The following tables summarize quantitative data related to improving the chromatographic peak shape of N-acetyl tryptophan.
Table 1: Effect of Mobile Phase pH on Peak Shape Parameters
| Mobile Phase pH | Tailing Factor (Tf) | Asymmetry Factor (As) | Theoretical Plates (N) |
| 5.5 | 2.1 | 2.5 | 3500 |
| 4.5 | 1.8 | 2.1 | 4200 |
| 3.5 | 1.4 | 1.6 | 5500 |
| 2.5 | 1.1 | 1.2 | 7500 |
Note: Data are representative examples to illustrate the trend.
Table 2: Effect of Injection Volume and Concentration on Peak Fronting
| Injection Volume (µL) | Analyte Concentration (mg/mL) | Tailing Factor (Tf) | Asymmetry Factor (As) |
| 5 | 0.5 | 1.0 | 1.1 |
| 10 | 0.5 | 0.9 | 0.9 |
| 10 | 1.0 | 0.8 | 0.7 |
| 20 | 1.0 | 0.6 | 0.5 |
Note: Data are representative examples to illustrate the trend.
Table 3: Comparison of Different C18 Columns for N-acetyl tryptophan Analysis
| Column Type | Peak Symmetry | Tailing Factor (Tf) | Notes |
| Older, Type-A Silica C18 | Poor | 1.9 | Significant tailing observed. |
| Modern, High-Purity End-Capped C18 | Good | 1.2 | Minimal tailing. |
| Polar-Embedded C18 | Excellent | 1.1 | Recommended for enhanced peak shape. |
Note: Data are representative examples to illustrate the trend.
References
Preventing degradation of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4 in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the degradation of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4 in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with the stability of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solution (Yellowing/Browning) | Oxidation of the indole (B1671886) ring.[1] | Store solutions protected from light in amber vials.[2][3] Consider adding a compatible antioxidant like α-ketoglutaric acid.[4] Prepare fresh solutions before use. |
| Unexpected Peaks in Chromatogram | Degradation of the parent compound. | Perform a forced degradation study to identify potential degradation products.[5] Optimize sample handling to minimize exposure to light, heat, and extreme pH. |
| Loss of Compound Over Time in Solution | Chemical instability under current storage conditions. | Re-evaluate storage conditions. For long-term storage, consider -20°C or below.[2] Ensure the solvent is appropriate and free of contaminants. |
| Inconsistent Analytical Results | Ongoing degradation during sample preparation or analysis. | Minimize the time between sample preparation and analysis. Use a deuterated internal standard to normalize for variability.[6] |
| Precipitation of Compound in Solution | Poor solubility in the chosen solvent system. | Optimize the solvent system by using co-solvents. Adjust the pH to enhance the solubility of the ionized form. Gentle heating and sonication can also aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
The degradation of this compound is primarily influenced by factors that affect its tryptophan and indole moieties. These include:
-
Oxidation: The indole ring is highly susceptible to oxidation, which can be initiated by reactive oxygen species (ROS) such as singlet oxygen, hydrogen peroxide, and hydroxyl radicals.[1][3]
-
Light Exposure (Photodegradation): Tryptophan is photosensitive and can degrade upon exposure to UV light.[1][7] This can lead to the formation of various degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[7]
-
pH: Both acidic and basic conditions can promote the degradation of the tryptophan molecule. The rate of photodegradation of tryptophan has been shown to increase at higher pH.[1]
-
Presence of Metals: Metal ions can catalyze oxidation reactions.[3]
Q2: What are the likely degradation products of this compound?
Based on the known degradation pathways of tryptophan, the likely degradation products involve oxidation of the indole ring. Common degradation products include N-formylkynurenine and kynurenine, which are formed through the cleavage of the indole ring.[2] Other potential degradation products can arise from reactions with components of the solution matrix.
Q3: How can I best store solutions of this compound to ensure its stability?
To maintain the stability of this compound solutions, the following storage practices are recommended:
-
Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[2]
-
Protection from Light: Always store solutions in amber vials or otherwise protected from light to prevent photodegradation.[2][3]
-
Inert Atmosphere: For highly sensitive applications, storing solutions under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.[2]
-
Solvent Choice: Use high-purity solvents. Avoid acidic or basic solutions if possible, as they can catalyze degradation. A neutral pH is generally preferred.[2]
Q4: Is there a risk of deuterium-hydrogen (D-H) exchange with this compound in solution?
The deuterium (B1214612) atoms on the indole ring of this compound are generally stable. However, D-H exchange can be a concern under certain conditions, particularly in protic solvents and at non-neutral pH. To minimize this risk:
-
Use aprotic solvents when feasible.
-
If aqueous solutions are necessary, maintain a near-neutral pH.
-
Store solutions at low temperatures.[2]
Quantitative Data on Tryptophan Degradation
The following table summarizes the quantum efficiency of tryptophan photodegradation at different pH values, which can serve as an indicator of the relative stability of this compound under similar conditions.
| pH | Quantum Efficiency for Tryptophan Destruction (at 265 mµ) |
| 4 | 0.01 |
| 5 | 0.01 |
| 7 | 0.01 |
| 12 | 0.02 |
| Data adapted from a study on the photodegradation of tryptophan.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways for this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC-MS method.
Protocol 2: Stability-Indicating HPLC-MS Method
Objective: To develop an analytical method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) is recommended for sensitive and specific detection.[8]
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the parent compound and its expected degradation products.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Workflow for the analysis of degradation products.
Caption: Troubleshooting logic for degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Welcome to the technical support center for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during HDX-MS experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct and actionable solutions.
I. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your HDX-MS experiments, from sample preparation to data analysis.
Issue: High Levels of Back-Exchange
Question: My deuterium-labeled samples are losing a significant amount of deuterium (B1214612) before mass analysis, leading to underestimation of deuterium uptake. What are the common causes and how can I minimize back-exchange?
Answer:
Back-exchange, the unwanted exchange of deuterium back to hydrogen, is a critical challenge in HDX-MS.[1] It can significantly compromise data quality by masking the true extent of deuterium incorporation.[1] The primary causes and solutions are outlined below.
Common Causes and Solutions:
-
Elevated Temperatures: The rate of hydrogen exchange is highly dependent on temperature.[2] Maintaining low temperatures throughout the analytical workflow is the most effective way to minimize back-exchange.[3]
-
Solution: All steps following the quench, including digestion, chromatography, and mass analysis, should be performed at or near 0°C.[3][4] Utilizing a refrigerated HPLC system and autosampler is crucial.[3] Some advanced setups even employ subzero temperature chromatography for further reduction of back-exchange.[5][6]
-
-
Suboptimal pH: The rate of hydrogen exchange is at its minimum at a pH of approximately 2.5.[4][7]
-
Prolonged Analysis Time: The longer the deuterated peptides are in a protic environment (H₂O), the more back-exchange will occur.[7]
-
Inefficient Quenching: The quenching step must be rapid and effective to halt the deuterium exchange reaction.
-
Solution: Use a pre-chilled, strong acid quench buffer. Common quench buffers contain reagents like guanidine (B92328) hydrochloride or urea (B33335) to aid in protein denaturation and ensure rapid quenching.
-
Quantitative Impact of Experimental Parameters on Back-Exchange:
| Parameter | Condition | Impact on Back-Exchange | Reference |
| Temperature | 10°C decrease | ~3-fold decrease in exchange rate | [5] |
| pH | Deviation from pH 2.5 | Increased exchange rate | [4][7] |
| LC Gradient Time | 3-fold reduction | ~2% reduction in back-exchange | [11] |
Experimental Protocol: Measuring Back-Exchange
To quantify the level of back-exchange in your system, a fully deuterated control sample is analyzed.
-
Prepare a Fully Deuterated Standard: Incubate your protein of interest in a D₂O-based buffer containing a denaturant (e.g., 6M deuterated guanidine HCl) for an extended period (e.g., 24 hours) at room temperature or 37°C to ensure complete deuteration.[12]
-
Analyze the Standard: Subject the fully deuterated sample to your standard HDX-MS workflow (quenching, digestion, LC-MS).
-
Calculate Back-Exchange: For each identified peptide, the percentage of back-exchange is calculated as: % Back-Exchange = [(Theoretical Max Deuteration - Observed Deuteration) / Theoretical Max Deuteration] * 100 Average back-exchange rates are typically between 25-45%.[12]
HDX-MS workflow and key points for minimizing back-exchange.
Issue: Poor Sequence Coverage
Question: I am not able to identify peptides covering the entire sequence of my protein. What could be the reasons for poor sequence coverage and how can I improve it?
Answer:
Achieving high sequence coverage is essential for obtaining a comprehensive map of protein dynamics. Low sequence coverage can be caused by several factors related to protein digestion and peptide analysis.
Common Causes and Solutions:
-
Inefficient Proteolysis: The protease, typically pepsin, may not be effectively digesting the protein into a sufficient number of peptides.[13]
-
Solution:
-
Optimize Digestion Conditions: Ensure the online digestion column is functioning correctly. Check the activity of the pepsin and consider using a fresh column.
-
Use Multiple Proteases: Employing a combination of proteases with different cleavage specificities can generate a more diverse set of peptides and improve coverage, especially for challenging proteins like membrane proteins.[13]
-
Denaturants in Quench Buffer: The inclusion of denaturants like urea in the quench buffer can improve digestion efficiency by making the protein more accessible to the protease.[13]
-
-
-
Poor Chromatographic Separation: Hydrophobic peptides, particularly from membrane proteins, may not separate well under standard reversed-phase chromatography conditions.[13]
-
Solution:
-
Optimize LC Gradient: Adjust the organic solvent gradient to improve the separation of hydrophobic peptides.
-
Alternative Stationary Phases: Consider using chromatography columns with shorter alkyl chains that are better suited for separating hydrophobic molecules.[13]
-
-
-
Low Peptide Ionization/Detection: Some peptides may not ionize efficiently or may be present at concentrations below the limit of detection of the mass spectrometer.
-
Solution:
-
Increase Sample Concentration: If possible, increase the initial protein concentration.[14]
-
Optimize Mass Spectrometer Settings: Ensure the mass spectrometer is properly tuned for sensitivity.
-
-
Experimental Protocol: Optimizing Proteolysis for Improved Sequence Coverage
-
Initial Digestion Screen:
-
Prepare non-deuterated samples of your protein.
-
Digest the protein using your standard pepsin column and LC-MS/MS analysis to identify the resulting peptides and determine the initial sequence coverage.
-
-
Alternative Protease Testing:
-
If coverage is low, test alternative acid-stable proteases such as Nepenthesin or Saposin. These can be used in-solution or on-column.
-
Analyze the digests by LC-MS/MS and compare the peptide maps and sequence coverage to the pepsin-only digest.
-
-
Combined Protease Approach:
-
If a single protease does not provide sufficient coverage, a dual-enzyme approach can be implemented. This can involve sequential online digestion columns or a combination of in-solution and on-column digestion.
-
Troubleshooting logic for poor sequence coverage in HDX-MS.
Issue: Sample Carryover
Question: I am observing peaks from my previous sample in my current analysis, which is leading to "false EX1" kinetics and inaccurate data. How can I prevent sample carryover?
Answer:
Sample carryover occurs when analyte from a previous injection is retained in the LC system and elutes in subsequent runs.[15] In HDX-MS, this is particularly problematic as the carryover peptides will have undergone more back-exchange, leading to a bimodal isotopic distribution that can be mistaken for EX1 exchange kinetics.[15][16]
Common Causes and Solutions:
-
Inadequate Washing of LC System: The standard LC gradient may not be sufficient to remove all peptides, especially "sticky" hydrophobic ones, from the columns and tubing.[15]
-
Solution: Implement rigorous wash steps between sample injections. This can involve injecting a strong solvent like guanidine HCl or using a dedicated wash pump to deliver customized cleaning solutions to the protease and trap columns.[16][17] FOS-choline-12 has been shown to be an effective component in wash solutions.[17]
-
-
Column Contamination: The protease, trap, and analytical columns are common sources of carryover.[15]
-
Solution: In addition to aggressive washing, regular replacement of columns may be necessary, especially when working with proteins that are prone to aggregation or have many hydrophobic peptides.
-
-
Autosampler Contamination: The injection needle and sample loop can also be sources of carryover.
-
Solution: Ensure the autosampler wash protocol is effective. Use a strong, solubilizing wash solvent.
-
Experimental Protocol: Identifying and Eliminating Carryover
-
Identify the Source of Carryover:
-
After a sample run, perform a blank injection (injecting only mobile phase). If peptide peaks from the previous sample are observed, carryover is present.
-
To determine if the trap and analytical columns are the source, run an additional gradient without an injection.[16]
-
To test the protease column, remove it from the flow path and perform a blank injection.[16]
-
-
Implement a Robust Washing Protocol:
-
Based on the source of carryover, implement a targeted washing strategy.
-
For column carryover, use a multi-solvent wash protocol with solutions designed to remove a wide range of peptides.[15]
-
Consider installing an additional LC pump to deliver wash solutions to the protease and trap columns concurrently with the analytical gradient to improve throughput.[17]
-
Quantitative Data on Carryover Reduction:
| Washing Method | Number of Blanks Required | Time Savings | Reference |
| Conventional Guanidine HCl Injections | 4 | - | [17] |
| Pump-Based Washing with Protease-Safe Solutions | 1 | Up to 60% | [17] |
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal protein concentration for an HDX-MS experiment?
A1: The optimal protein concentration is typically in the range of 0.5–2 mg/mL.[18] However, the ideal concentration depends on the sensitivity of your mass spectrometer. It is recommended to inject a starting amount of at least 5 pmol of protein to ensure a good signal-to-noise ratio.[1][14] Keep in mind that deuteration can cause a decrease in signal intensity.[19]
Q2: How do I choose the appropriate labeling times?
A2: The choice of labeling times is crucial for capturing the full range of protein dynamics. A typical experiment includes a minimum of four time points, spanning from seconds to hours (e.g., 10s, 1m, 10m, 1h).[2][4] The specific time points should be chosen based on the expected exchange rates of the protein regions of interest. Unstructured regions will exchange quickly, while highly structured regions will exchange much more slowly.
Q3: What are the essential controls for an HDX-MS experiment?
A3: Several control experiments are necessary for accurate and reliable HDX-MS data.[20]
-
Undeuterated Control: A sample prepared identically to the deuterated samples but with H₂O instead of D₂O. This is used for peptide identification and as a zero-time point reference.[20]
-
Fully Deuterated Control: As described in the back-exchange section, this is used to measure the maximum possible deuterium incorporation and to correct for back-exchange.
-
"Deuterium Pulse" Quality Control: For experiments with long labeling times, this control involves incubating the protein in an H₂O buffer for the same duration to check for any changes in the protein's structure or stability over time.[21]
Q4: How should I prepare my buffers for HDX-MS?
A4: Accurate and consistent buffer preparation is critical for reproducibility.[22]
-
Buffer Composition: The labeling buffer should be prepared in D₂O and its composition should match the buffer of the protein sample as closely as possible.[12]
-
pH vs. pD: When preparing buffers in D₂O, it is important to account for the isotope effect on the pH meter reading. The pD is typically 0.4 units higher than the pH reading (pD = pH_reading + 0.4).[12][22]
-
Volatile Buffers: For the LC mobile phase, use volatile buffers like formic acid to ensure efficient ionization.[3]
Q5: What are EX1 and EX2 kinetics, and how do I distinguish them?
A5: EX1 and EX2 are two different kinetic regimes of hydrogen exchange.
-
EX2 Kinetics: This is the more common regime in native proteins.[7] The rate of exchange is much slower than the rate of protein opening and closing. This results in a single isotopic envelope that shifts to a higher mass over time.
-
EX1 Kinetics: This occurs when the rate of exchange is much faster than the rate of protein closing.[7] It is often observed in unfolded or highly dynamic regions. EX1 kinetics can result in a bimodal isotopic distribution, with one peak corresponding to the undeuterated population and another to the fully deuterated population.[1]
It is important to be aware that sample carryover can mimic the appearance of EX1 kinetics.[15] Careful experimental design and control are necessary to correctly interpret the data.
III. Experimental Protocols
Standard Bottom-Up HDX-MS Workflow
This protocol outlines the key steps in a typical continuous-labeling, bottom-up HDX-MS experiment.[22]
-
Sample Preparation:
-
Deuterium Labeling:
-
Quenching:
-
Digestion:
-
Immediately inject the quenched sample onto an online immobilized pepsin column maintained at low temperature for proteolytic digestion.[4]
-
-
Chromatography:
-
The resulting peptides are captured on a trap column and then separated by reversed-phase liquid chromatography. The entire LC system should be kept at a low temperature to minimize back-exchange.[10]
-
-
Mass Spectrometry:
-
The eluted peptides are analyzed by a high-resolution mass spectrometer to determine the mass of each peptide.[9]
-
-
Data Analysis:
A typical bottom-up HDX-MS experimental workflow.
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. hdxms.net [hdxms.net]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. False EX1 signatures caused by sample carryover during HX MS analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid removal of IgG1 carryover on protease column using protease-safe wash solutions delivered with LC pump for HDX-MS systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Bottom-up hydrogen deuterium exchange mass spectrometry: data analysis and interpretation - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. HDX Workbench: Software for the Analysis of H/D Exchange MS Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing and Handling Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of deuterated compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, ensuring the chemical and isotopic integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when storing and handling deuterated compounds?
The main challenges are susceptibility to hygroscopicity (moisture absorption), isotopic exchange with atmospheric moisture, and sensitivity to light and temperature.[1] These factors can lead to chemical degradation and isotopic dilution, compromising experimental results.[1]
Q2: What are the ideal storage conditions for deuterated compounds?
To maintain the integrity of deuterated compounds, proper storage is crucial.[2][3] Key considerations include:
-
Temperature: For short-term storage, refrigeration at 2-8 °C is often sufficient.[1] Long-term storage typically requires freezing at -20 °C or -80 °C.[1][2] Always refer to the manufacturer's certificate of analysis for specific recommendations.[2]
-
Atmosphere: Due to their hygroscopic nature, many deuterated compounds should be stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and subsequent H-D exchange.[1][2]
-
Light Protection: Many organic compounds are light-sensitive.[2] Store deuterated compounds in amber vials or other light-blocking containers to prevent photodegradation.[1][2]
-
Container Selection: Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere.[1][3] If using multi-use vials, they should have tight-fitting septa to allow for withdrawal of the compound with a syringe under an inert atmosphere.[1]
Q3: How does moisture affect deuterated compounds?
Moisture is a significant concern for two main reasons:
-
Chemical Degradation: Like their non-deuterated counterparts, some compounds can degrade in the presence of water.
-
Isotopic Dilution: More critically, moisture can lead to hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on the compound are replaced by hydrogen from water.[1][3] This is especially problematic for deuterium atoms attached to heteroatoms (e.g., -OD, -ND2) or at acidic/basic sites.[4]
Q4: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from its environment, such as from water or protic solvents.[3][5] This can compromise the isotopic purity of the standard.[3]
Prevention Strategies:
-
Handle in a Dry Atmosphere: Use a glove box or glove bag with a dry, inert atmosphere (nitrogen or argon).[6][7][8]
-
Use Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 150 °C for 24 hours) and cool in a desiccator before use.[4][9]
-
Solvent Choice: Use aprotic solvents whenever possible.[2][10] If an aqueous solution is necessary, consider using D₂O-based buffers.[5]
-
pH Control: The rate of H-D exchange is often pH-dependent. For many compounds, the minimum exchange rate occurs in a slightly acidic pH range (e.g., 2.5-3).[5][10] Avoid strongly acidic or basic conditions.[10]
-
Temperature Control: Lower temperatures significantly slow the rate of exchange. Keep samples and standards cooled.[10]
Troubleshooting Guides
NMR Spectroscopy
Issue: I am observing a significant water peak (HDO) in the ¹H NMR spectrum of my sample.
-
Possible Cause 1: Moisture absorption by the deuterated solvent.
-
Possible Cause 2: Residual moisture in the NMR tube or on glassware.
-
Solution: Dry NMR tubes and pipettes in an oven overnight and cool them in a desiccator before use.[6][9] For highly sensitive experiments, you can precondition the NMR tube by rinsing it with D₂O, followed by the deuterated solvent of choice, to exchange labile protons on the glass surface for deuterium.[4][11]
-
Issue: The lock signal for my deuterated solvent is weak or unstable.
-
Possible Cause: Poor magnetic field homogeneity.
Mass Spectrometry
Issue: My deuterated internal standard appears to be losing its deuterium label over time.
-
Possible Cause: Hydrogen-Deuterium (H-D) exchange.
-
Solution: This is a common issue, especially for deuterium atoms in labile positions.[13]
-
Review Label Position: Choose internal standards where deuterium labels are in stable, non-exchangeable positions (e.g., on a carbon skeleton rather than a heteroatom).[2][14]
-
Control pH: Maintain the pH of your solutions in a range that minimizes exchange for your specific compound.[10]
-
Use Aprotic Solvents: Where possible, use aprotic solvents for sample preparation and storage.[2]
-
Maintain Low Temperatures: Store and analyze samples at low temperatures (e.g., 4 °C) to slow the exchange rate.[10]
-
-
Issue: The deuterated internal standard and the analyte have different retention times in LC-MS.
-
Possible Cause: Isotope effect.
-
Solution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[14][15] While often minor, this can lead to differential matrix effects.[15]
-
Chromatographic Method Optimization: Adjust the mobile phase composition, gradient, or temperature to improve co-elution.[13]
-
-
Data Presentation
Table 1: General Storage Recommendations for Deuterated Compounds
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 2-8 °C[1] Long-term: -20 °C or -80 °C[1][2] | To minimize chemical degradation.[1] |
| Atmosphere | Dry, inert gas (Nitrogen or Argon)[1][2] | To prevent hygroscopic moisture absorption and H-D exchange.[1] |
| Light | Store in amber vials or in the dark.[1][3] | To prevent light-induced (photolytic) degradation.[3] |
| Container | Tightly sealed containers; single-use ampoules are ideal.[3] | To prevent exposure to atmospheric moisture and other contaminants.[3] |
Table 2: Factors Influencing Hydrogen-Deuterium Exchange Rate
| Factor | Condition Leading to Higher Exchange Rate | Prevention Strategy |
| pH | High (>8) or Low (<2)[10] | Maintain pH between 2.5 and 7 for minimal exchange.[10] |
| Temperature | High[10] | Store and analyze at low temperatures (e.g., 4°C).[10] |
| Solvent | Protic (e.g., H₂O, CH₃OH)[10] | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[10] |
| Label Position | On Heteroatoms (O, N, S)[10] | Choose standards with labels on stable carbon positions.[10] |
| Label Position | Alpha to Carbonyl[10] | Be cautious with pH and temperature.[16] |
Experimental Protocols
Protocol for Preparation of a Stock Solution from a Solid Deuterated Standard
This protocol outlines the steps to accurately prepare a stock solution while minimizing contamination and isotopic exchange.
-
Equilibration: Allow the container with the lyophilized or solid deuterated standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the container.[2]
-
Weighing: Under a dry, inert atmosphere (e.g., in a glove box), accurately weigh the required amount of the standard using a calibrated analytical balance.[2]
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a suitable high-purity, anhydrous solvent (e.g., methanol, acetonitrile) to dissolve the solid.[2][3]
-
Dilution: Once fully dissolved, dilute the solution to the calibration mark on the volumetric flask with the same solvent.
-
Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.[2]
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see Table 1). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[3]
Visualizations
Caption: General workflow for handling solid deuterated compounds.
Caption: Troubleshooting decision tree for deuterated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Solvents | Eurisotop [eurisotop.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. labinsights.nl [labinsights.nl]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. ukisotope.com [ukisotope.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Resolving Co-eluting Isomers of Tryptophan Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chromatographic analysis of co-eluting isomers of tryptophan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution when analyzing tryptophan derivatives?
A1: Co-elution of tryptophan derivatives, particularly isomers, is a frequent challenge in liquid chromatography (LC). The primary causes include:
-
Structural Similarity: Isomers, by definition, have the same mass and similar physicochemical properties, making them difficult to separate on conventional reversed-phase columns (e.g., C18).
-
Inadequate Mobile Phase Composition: The pH, organic modifier, and buffer concentration of the mobile phase may not be optimal to exploit the subtle differences between isomers.[1]
-
Insufficient Column Selectivity: The stationary phase may not have the appropriate chemistry to interact differently with the isomeric structures. For enantiomers, a chiral stationary phase is often necessary.[2]
-
Poor Peak Shape: Peak tailing or broadening can mask the presence of a closely eluting isomer, making them appear as a single peak.[3]
Q2: I'm observing a shoulder on my main peak. How can I confirm if it's a co-eluting isomer?
A2: A peak shoulder is a strong indicator of co-elution. To confirm the presence of an unresolved isomer, you can employ the following strategies:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV-Vis spectra across the entire peak. If the spectra at the leading edge, apex, and trailing edge of the peak are not identical, it suggests the presence of more than one compound.
-
Mass Spectrometry (MS): If using an LC-MS system, you can examine the mass spectra across the peak. While isomers will have the same mass-to-charge ratio (m/z), techniques like ion mobility MS can separate ions based on their size and shape, potentially resolving the isomers in the gas phase.[4][5] Tandem MS (MS/MS) may also reveal different fragmentation patterns for certain isomers.
-
Method Manipulation: Systematically altering chromatographic conditions can sometimes exaggerate the separation. For instance, a shallower gradient or a change in mobile phase pH might partially resolve the shoulder into a distinct peak.[1]
Q3: How does mobile phase pH affect the separation of tryptophan isomers?
A3: Mobile phase pH is a critical parameter for separating ionizable compounds like tryptophan and its derivatives.[1][6] Tryptophan has two pKa values (around 2.4 for the carboxylic acid and 9.4 for the amino group). Adjusting the mobile phase pH can alter the ionization state of the isomers, which in turn affects their interaction with the stationary phase and their retention times.[1] For example, operating at a pH that maximizes the difference in the overall charge or hydrophobicity between isomers can significantly improve their separation. It is generally recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure a single ionic form and prevent peak shape issues.[1]
Q4: When should I consider using a chiral stationary phase?
A4: A chiral stationary phase (CSP) is essential for the separation of enantiomers (mirror-image isomers) of tryptophan derivatives.[2] Standard achiral columns, such as C18, cannot differentiate between enantiomers. CSPs are designed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), proteins, or cyclodextrins.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor resolution between positional isomers (e.g., 5-hydroxytryptophan (B29612) and 6-hydroxytryptophan) | 1. Inadequate mobile phase selectivity. 2. Suboptimal column chemistry. 3. Insufficient column efficiency. | 1. Optimize Mobile Phase pH: Systematically evaluate a range of pH values to maximize the difference in retention times.[1][7] 2. Change Organic Modifier: Switch from acetonitrile (B52724) to methanol (B129727) or vice versa, or use a ternary mixture. 3. Select a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, which can offer different selectivities based on pi-pi interactions. 4. Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer analysis times. |
| Co-elution of enantiomers (D- and L-isomers) | 1. Use of an achiral column. | 1. Employ a Chiral Stationary Phase (CSP): Select a CSP known to be effective for amino acid derivatives, such as a Cinchona alkaloid-based zwitterionic CSP.[8] 2. Optimize Mobile Phase for Chiral Separation: Follow the column manufacturer's recommendations for mobile phase composition, which often involves specific organic solvents and additives.[8] |
| Peak tailing obscuring a closely eluting isomer | 1. Secondary interactions with residual silanols on the stationary phase. 2. Column overload. 3. Inappropriate injection solvent. | 1. Adjust Mobile Phase pH: A lower pH can suppress the ionization of silanols. 2. Add a Competing Base: For basic analytes, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can reduce tailing. 3. Dilute the Sample: Injecting a lower concentration of the sample can mitigate overload effects. 4. Use a Weaker Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.[3] |
| Isomers have identical retention times but different mass spectral fragments (in-source fragmentation) | 1. In-source fragmentation leading to isobaric ions. | 1. Optimize MS Source Conditions: Reduce the fragmentor voltage or source temperature to minimize in-source fragmentation. 2. Improve Chromatographic Separation: Enhance the LC method to separate the parent isomers before they enter the mass spectrometer. |
| Unable to resolve isomers with conventional LC-MS | 1. Isomers are highly similar in structure and polarity. | 1. Utilize Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS provides an additional dimension of separation based on the ion's size, shape, and charge, which can often resolve co-eluting isomers.[4][5][9] 2. Employ Two-Dimensional Liquid Chromatography (2D-LC): A heart-cutting 2D-LC approach can be used, where the co-eluting peaks from the first dimension are transferred to a second column with a different selectivity for further separation.[10] |
Quantitative Data Summary
The following tables provide representative quantitative data for tryptophan and its key metabolites in the kynurenine (B1673888) pathway, as measured by LC-MS/MS in human plasma and cerebrospinal fluid (CSF).
Table 1: Representative Concentrations of Kynurenine Pathway Metabolites in Human Plasma
| Analyte | Concentration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Tryptophan | 12,000 - 16,020 | 0.5 | [11][12] |
| Kynurenine | 43.7 - 1790 | 0.5 | [11][12] |
| Kynurenic Acid | 1.9 - 14 | 0.5 | [11][12] |
| 3-Hydroxykynurenine | 1.9 - 47 | - | [11] |
| Anthranilic Acid | 0.5 - 13.4 | - | [11] |
| Quinolinic Acid | 39 - 180 | - | [11] |
Table 2: Representative Concentrations of Kynurenine Pathway Metabolites in Human CSF
| Analyte | Concentration Range (ng/mL) | Reference |
| Tryptophan | 1200 - 2500 | [13] |
| Kynurenine | 20 - 50 | [13] |
| Kynurenic Acid | 0.2 - 2 | [13] |
| Quinolinic Acid | < 20 | [13] |
Note: The concentration ranges and LLOQ values are compiled from multiple studies and can vary depending on the specific analytical method, instrumentation, and patient population.
Experimental Protocols
Protocol 1: Chiral Separation of Tryptophan Derivatives using HPLC
This protocol is adapted for the enantiomeric separation of monosubstituted tryptophan derivatives using a Cinchona alkaloid-based zwitterionic chiral stationary phase.[8]
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Chiral Column: A Cinchona alkaloid-based zwitterionic chiral stationary phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a stock solution of methanol/water (98/2, v/v).
-
To this stock solution, add formic acid (FA) and diethylamine (B46881) (DEA) to achieve final concentrations in the range of 25–75 mM for FA and 20–50 mM for DEA. The optimal concentrations should be determined empirically for the specific derivative.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm or MS with appropriate source conditions.
-
-
Sample Preparation: Dissolve the tryptophan derivative sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram. The D- and L-enantiomers should be resolved into two separate peaks.
Protocol 2: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of multiple tryptophan metabolites in biological fluids.[14][15]
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or similar column suitable for polar compounds (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A representative gradient could be: 0-1 min (2% B), 1-5 min (2-80% B), 5-6 min (80% B), 6-6.1 min (80-2% B), 6.1-8 min (2% B). The gradient should be optimized for the specific set of analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte and internal standard by infusing individual standards.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or CSF, add 150 µL of ice-cold methanol containing deuterated internal standards for each analyte.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting co-eluting isomers.
Caption: The major metabolic fate of tryptophan via the kynurenine pathway.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. lcms.cz [lcms.cz]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 12. LC-MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with deuterated internal standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve is non-linear, especially at higher concentrations. What could be the cause and how can I fix it?
Answer: Non-linearity in your calibration curve when using a deuterated internal standard can be due to several factors, most commonly ion source saturation, isotopic interference ("cross-talk"), or an inappropriate internal standard concentration.[1][2]
Troubleshooting Steps:
-
Evaluate Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization. This can lead to a disproportional response where the internal standard signal decreases as the analyte concentration increases.[1][3]
-
Check for Isotopic Interference: Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, particularly if the mass difference is small (e.g., a D2-labeled standard).[1][4] This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal and a non-linear curve.[1][4]
-
Optimize Internal Standard Concentration: An incorrect internal standard concentration can lead to issues. If the concentration is too low, its signal may be suppressed by high concentrations of the analyte. If too high, it could suppress the analyte signal.[5]
-
Solution: A common practice is to use an internal standard concentration that provides a signal intensity similar to the analyte's signal at the midpoint of the calibration curve. Some studies suggest that an IS concentration significantly higher than the upper limit of quantification (ULOQ) can improve linearity by normalizing ionization suppression effects.[1]
-
Issue 2: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This issue can stem from several factors, including a lack of co-elution, differential matrix effects, isotopic impurities in the standard, or unexpected isotopic exchange.[6]
Troubleshooting Steps:
-
Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, a phenomenon known as the "deuterium isotope effect".[7] This separation can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement, which compromises accuracy.[6][8]
-
Investigate Differential Matrix Effects: Even with co-elution, the analyte and the internal standard can experience different degrees of ion suppression or enhancement.[6] Studies have shown that matrix effects experienced by an analyte and its deuterated internal standard can differ significantly.
-
Solution: Conduct a matrix effect evaluation experiment (see Experimental Protocols section below) to determine if the matrix is affecting the analyte and internal standard differently.[7]
-
-
Assess Internal Standard Purity: The deuterated internal standard may contain the unlabeled analyte as an impurity.[9] This leads to a constant positive bias in your results, artificially inflating the calculated concentrations.
-
Solution: Verify the purity of your internal standard. The response for the unlabeled analyte in a blank matrix sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[7] If it is higher, you may need to source a higher purity standard.[7]
-
-
Check for Isotopic Exchange: Deuterium (B1214612) atoms can exchange with hydrogen atoms from the solvent or matrix, especially if they are located at chemically labile positions (e.g., on hydroxyl or amine groups).[1][10] This leads to a decreased internal standard signal and an overestimation of the analyte concentration.[1]
Data Presentation
Table 1: Example Data from a Matrix Effect Experiment
This table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects. The matrix effect is calculated as (Peak Area in Set B / Peak Area in Set A) * 100%. A value < 100% indicates ion suppression, while > 100% indicates ion enhancement.
| Sample Set | Description | Analyte Peak Area | IS Peak Area | Analyte Matrix Effect | IS Matrix Effect |
| Set A | Analyte + IS in clean solvent | 1,200,000 | 1,500,000 | N/A | N/A |
| Set B | Blank matrix extract + Analyte + IS | 720,000 | 1,200,000 | 60% (Suppression) | 80% (Suppression) |
In this example, the analyte experiences more significant ion suppression (60%) than the deuterated internal standard (80%). This differential matrix effect would lead to an overestimation of the analyte concentration.[7]
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This protocol is used to quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.[7][11]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire extraction procedure. Spike the final, clean extract with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the extraction process begins.
2. Analyze the Samples:
-
Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
3. Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value significantly different from 100% indicates ion suppression or enhancement. Comparing the matrix effect of the analyte to that of the internal standard reveals if differential effects are occurring.[7]
Protocol 2: General Workflow for Calibration Curve Preparation and Sample Analysis
This protocol outlines a typical workflow for quantitative analysis using a deuterated internal standard.[12]
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).[12]
-
Calibration Standards: Prepare a series of working solutions by serially diluting the analyte stock solution to cover the desired calibration range.[12]
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration that provides a consistent and robust mass spectrometry response.[12]
2. Sample Preparation (e.g., Protein Precipitation):
-
To a fixed volume of each sample (blank matrix, calibration standard, QC, or unknown), add a precise volume of the Internal Standard Working Solution. This should be done at the very beginning of the process.[12][13]
-
Add a precipitation solvent (e.g., cold acetonitrile), vortex vigorously, and centrifuge to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new plate or vials for analysis.[12]
3. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
4. Data Processing:
-
Integrate the peak areas of the analyte and the internal standard.[12]
-
Calculate the peak area ratio (analyte area / internal standard area).[12]
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards, typically using a weighted (e.g., 1/x²) linear regression.[12]
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[12]
Visualizations
Caption: Troubleshooting workflow for common calibration curve issues.
Caption: Standard workflow for quantitative analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. chromforum.org [chromforum.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Ion Suppression for Indole Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression effects when analyzing indole (B1671886) compounds by LC-MS.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is the signal intensity of my indole analyte significantly lower in a matrix sample (e.g., plasma, urine) compared to a pure standard?
A1: This is a classic sign of ion suppression, where components in your sample matrix interfere with the ionization of your target indole compound in the mass spectrometer's ion source.[1][2] Co-eluting substances from the matrix, such as salts, phospholipids, or other endogenous molecules, can compete for charge or alter the droplet properties in the electrospray ionization (ESI) source, leading to a reduced signal for your analyte.[2][3]
Troubleshooting Steps:
-
Assess the Matrix Effect: First, confirm and quantify the extent of ion suppression. You can do this using a post-column infusion experiment or by calculating the matrix effect percentage.[4][5] A detailed protocol for a post-column infusion experiment is provided in the "Experimental Protocols" section.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[4][6]
-
Protein Precipitation (PPT): While quick and simple, PPT is often the least effective method for removing all matrix components and may leave behind significant interferences.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[6][7]
-
Solid-Phase Extraction (SPE): SPE is highly effective and versatile, providing the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[4][7][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[7]
-
-
Optimize Chromatographic Separation: Adjust your LC method to chromatographically separate your indole analyte from the regions of ion suppression.[9][10]
-
Modify the gradient to better resolve the analyte from early-eluting salts and late-eluting phospholipids.[11]
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components and thereby lessen the ion suppression effect.[10]
Q2: My indole analyte signal is inconsistent and reproducibility is poor across different injections of the same sample. Could this be ion suppression?
A2: Yes, inconsistent signal and poor reproducibility are common symptoms of variable ion suppression. This can happen if the concentration of interfering components varies between samples or if matrix components accumulate in the LC column and ion source over a series of injections.[2][11] This buildup can lead to a gradual decrease in sensitivity or erratic signal behavior.[11]
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help you visualize the regions of ion suppression in your chromatogram and determine if your analyte is eluting in one of these zones.[9][11][12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[4] Because it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction and improving reproducibility.[4]
-
Implement a Column Wash Step: Add a strong organic wash step at the end of each chromatographic run to elute strongly retained matrix components, like lipids, from the column. This prevents their accumulation and carryover between injections.[11]
-
Review Sample Preparation: Inconsistent sample preparation can lead to varying levels of matrix components in the final extracts. Ensure your extraction protocol is robust and consistently executed. Consider switching to a more effective cleanup technique like SPE if you are currently using PPT.[7]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why are indole compounds susceptible to it?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds, known as the matrix.[1] This effect is particularly prominent in electrospray ionization (ESI), which is commonly used for the analysis of indole compounds.[2] The mechanism involves competition for available charge or space at the surface of the ESI droplets, or changes in the physical properties of the droplet (e.g., surface tension, volatility) caused by non-volatile matrix components like salts and phospholipids.[1][2][3] This interference hinders the efficient transfer of analyte ions from the liquid phase to the gas phase, resulting in a decreased signal detected by the mass spectrometer.[13]
Indole compounds, depending on their specific structure, can be susceptible if they have moderate polarity and co-elute with highly concentrated matrix components from biological samples.
Q2: Which ionization technique is less prone to ion suppression for indole analysis, ESI or APCI?
A2: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to pronounced ion suppression than ESI.[1][2] This is due to their different ionization mechanisms. ESI relies on the formation of charged droplets and solvent evaporation, which is easily disrupted by non-volatile matrix components.[1] APCI, on the other hand, uses a high-voltage corona discharge to ionize solvent molecules, which then transfer charge to the analyte in the gas phase. This gas-phase ionization process is less affected by non-volatile materials in the sample matrix. For some simple indoles, APCI can be the method of choice.[14]
Q3: How do mobile phase additives like formic acid and ammonium (B1175870) formate (B1220265) affect the analysis of indole compounds?
A3: Mobile phase additives play a crucial role in both chromatography and ionization efficiency.
-
Formic Acid (FA): Typically added at 0.1%, FA acidifies the mobile phase. For basic indole compounds, this promotes the formation of protonated ions [M+H]+, which are often the most stable and abundant ions in positive mode ESI. This leads to improved sensitivity.
-
Ammonium Formate/Acetate (B1210297): These are buffer salts that help control the pH of the mobile phase, leading to more stable retention times and better peak shapes for ionizable compounds.[15] They can also improve ionization efficiency. For lipids and some polar metabolites, mobile phases containing 10 mM ammonium formate or 10 mM ammonium acetate have been shown to provide high signal intensity.[16][17]
It is important to use volatile buffers like ammonium formate or ammonium acetate for LC-MS, as non-volatile buffers (e.g., phosphate) will contaminate the ion source and severely suppress the signal.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Indole Analysis
This table summarizes the typical performance of common sample preparation techniques in reducing ion suppression and recovering the analyte. Values are representative and can vary based on the specific indole compound and matrix.
| Sample Preparation Technique | Typical Ion Suppression | Typical Analyte Recovery | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 50 - 80% (High Suppression) | 90 - 105% | Advantage: Fast and simple. Disadvantage: Least effective cleanup, often results in significant matrix effects.[4][7] |
| Liquid-Liquid Extraction (LLE) | 10 - 30% (Low to Moderate Suppression) | 70 - 90% | Advantage: Provides a cleaner extract than PPT. Disadvantage: Can be labor-intensive and may have lower recovery for polar indoles.[4][6][7] |
| Solid-Phase Extraction (SPE) | < 15% (Minimal Suppression) | 85 - 100% | Advantage: Provides the cleanest extract and is highly versatile. Disadvantage: Requires method development and can be more costly.[4][7][8] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify the retention times at which co-eluting matrix components cause ion suppression.[11][12]
Objective: To create a "matrix effect profile" of your chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of your indole analyte (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix sample (a sample known to be free of the analyte, processed through your entire sample preparation procedure)
Procedure:
-
System Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-piece.
-
Establish a Stable Baseline: Begin infusing the indole standard solution at a low, constant flow rate (e.g., 5-10 µL/min) directly into the MS source without any LC flow. Optimize the MS parameters to get a stable, moderate signal for your analyte.
-
Reference Injection: Start the LC gradient with the infusion pump running. Once the MS signal for the infused analyte is stable, inject a solvent blank (e.g., mobile phase). This will show the baseline signal in the absence of any matrix.[11]
-
Matrix Injection: Without stopping the infusion, inject your extracted blank matrix sample onto the LC column.[4]
-
Data Analysis: Monitor the signal of the infused indole analyte throughout the chromatographic run.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving ion suppression issues.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Considerations and Best Practices for Mobile Phase Buffer Selection and pH Control for LC and LC-MS Method Development [connect.discoveracs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Tryptophan Metabolite Sample Extraction from Plasma
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of tryptophan metabolites from plasma samples for analysis.
Frequently Asked Questions (FAQs)
Q1: Which is the most common and simplest method for extracting tryptophan metabolites from plasma?
A1: Protein precipitation (PPT) is the most frequently used method for preparing plasma samples for tryptophan metabolite analysis.[1][2] It is a simple and rapid technique that effectively removes the majority of proteins, which can interfere with downstream analysis.[3][4]
Q2: What are the main challenges encountered during the extraction of tryptophan metabolites from plasma?
A2: Researchers often face challenges such as the low physiological concentrations of some metabolites, the chemical instability of certain compounds, and interference from the complex plasma matrix.[2] These factors can lead to low recovery rates, variability in results, and reduced sensitivity in analytical methods.[2]
Q3: How can I minimize the degradation of tryptophan metabolites during sample preparation?
A3: To minimize degradation, it is recommended to work with samples quickly, at low temperatures (e.g., on ice or at 4°C), and to protect them from light.[2] Prompt processing and proper storage are crucial for maintaining the integrity of the analytes.[2]
Q4: What is the purpose of using an internal standard in the extraction process?
A4: Incorporating an internal standard, particularly a stable isotope-labeled version of the analyte, before the deproteinization step helps to normalize for matrix effects and variations in extraction efficiency. This practice improves the accuracy and reproducibility of the analytical method.[2]
Troubleshooting Guides
Issue 1: Low Recovery of Tryptophan Metabolites
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of organic solvent to plasma is used. A common ratio is 3:1 (v/v) of acetonitrile (B52724) to plasma.[4] - Vortex the mixture thoroughly to ensure complete mixing. - Increase the incubation time at a low temperature (e.g., 4°C for 30 minutes) to enhance protein precipitation.[5] |
| Analyte Adsorption to Precipitated Proteins | - After adding the precipitation solvent, vortex immediately and vigorously to minimize the time analytes are in contact with precipitating proteins. |
| Suboptimal pH of Extraction Solvent | - The pH of the extraction solvent can influence the charge state and solubility of tryptophan metabolites. Experiment with slight adjustments to the pH of the precipitation solvent to optimize the recovery of your specific metabolites of interest. |
| Analyte Degradation | - Process samples on ice and minimize exposure to light and ambient temperature.[2] - Use antioxidants (e.g., ascorbic acid) in the collection tubes or extraction solvent if analyzing particularly unstable metabolites like serotonin (B10506). |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Removal of Phospholipids | - Consider a lipid removal step after protein precipitation. Solid-phase extraction (SPE) is an effective method for this.[6] - Use a protein precipitation plate that also removes phospholipids.[7] |
| Co-elution with Other Endogenous Compounds | - Optimize the chromatographic method to improve the separation of target analytes from interfering matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[8] |
| High Salt Concentration in the Final Extract | - If using a salting-out precipitation method, ensure that the subsequent steps effectively remove the salt before injection into the LC-MS system. |
| Inadequate Sample Dilution | - Diluting the final extract can mitigate matrix effects, although this may compromise the limit of detection for low-abundance metabolites. |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a standard and widely used method for the extraction of tryptophan metabolites from plasma.
Materials:
-
Plasma sample
-
Acetonitrile (LC-MS grade)
-
Internal standard solution (containing stable isotope-labeled analogs of the target metabolites)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add the appropriate volume of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).[4]
-
Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at 4°C for 30 minutes to further enhance protein precipitation.[5]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new, clean tube for analysis by LC-MS/MS or for further processing (e.g., evaporation and reconstitution).
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol can be used as a subsequent step after protein precipitation to further remove interfering substances like phospholipids.
Materials:
-
Supernatant from protein precipitation
-
SPE cartridge (e.g., C18 or mixed-mode cation exchange)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol (B129727) or acetonitrile, possibly with a modifier like formic acid)
Procedure:
-
Condition the SPE cartridge: Pass the conditioning solvent through the cartridge.
-
Equilibrate the SPE cartridge: Pass the equilibration solvent through the cartridge.
-
Load the sample: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge: Pass the wash solvent through the cartridge to remove unretained impurities.
-
Elute the analytes: Elute the tryptophan metabolites from the cartridge using the elution solvent.
-
The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Tryptophan Metabolic Pathways
Tryptophan is an essential amino acid that is metabolized through several key pathways, primarily the kynurenine (B1673888) pathway, the serotonin pathway, and the indole (B1671886) pathway by gut microbiota.[9][10][11] These pathways produce a variety of bioactive metabolites that are involved in numerous physiological and pathological processes.[10][11]
Caption: Overview of the major metabolic pathways of tryptophan.
Experimental Workflow for Tryptophan Metabolite Analysis
The general workflow for the analysis of tryptophan metabolites from plasma involves several key steps from sample collection to data analysis.
Caption: A typical experimental workflow for analyzing tryptophan metabolites.
Comparison of Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[3] | - Simple and fast - Inexpensive - High throughput | - May not completely remove all proteins - Potential for analyte loss due to co-precipitation - Does not effectively remove phospholipids, which can cause matrix effects | 80-110% for many metabolites[12] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their differential solubility. | - Can provide a cleaner extract than PPT - Can be selective for certain classes of compounds | - More time-consuming and labor-intensive than PPT - Requires larger volumes of organic solvents - Can be difficult to automate | Variable, depends on the specific solvent system and analytes. |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a solvent.[13] | - Provides a very clean extract - High selectivity and concentration factor - Can be automated | - More expensive than PPT and LLE - Method development can be more complex - Potential for analyte loss if the sorbent and solvents are not optimized | Generally high (>90%) with optimized methods. |
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. drkumardiscovery.com [drkumardiscovery.com]
- 11. HMTTryptophan Metabolism | HMT [en.humanmetabolome.com]
- 12. mdpi.com [mdpi.com]
- 13. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Quantifying Indole-3-Acetyl-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of indole-3-acetyl-tryptophan (IA-Trp), a key metabolite in the tryptophan pathway, is crucial for understanding its physiological and pathological roles. This guide provides a comparative overview of analytical methodologies applicable to the quantification of IA-Trp, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. While specific validated methods for indole-3-acetyl-tryptophan are not abundant in the literature, this guide draws upon established protocols for the closely related and structurally similar indole-3-acetic acid (IAA) and its amino acid conjugates.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the three primary analytical methods for the quantification of indole-containing compounds like IA-Trp. The data presented is largely based on studies of IAA and its conjugates, providing a reasonable expectation of performance for IA-Trp analysis.[1][2]
| Feature | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High (fmol to pmol) | High (pmol) | High (ng/mL) |
| Linearity (R²) | >0.99 | >0.99 | Variable, typically >0.98 |
| Accuracy (% RE) | <15% | <20% | <20% |
| Precision (% RSD) | <15% | <20% | <15% |
| Sample Throughput | Moderate to High | Moderate | High |
| Derivatization | Not generally required | Required | Not required |
| Matrix Effects | Can be significant | Less common | Can be significant |
| Instrumentation Cost | High | Moderate to High | Low |
| Expertise Required | High | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for related indole (B1671886) compounds and can be adapted for the quantification of indole-3-acetyl-tryptophan.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity and specificity.
1. Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., ¹³C-labeled IA-Trp).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for IA-Trp and the internal standard would need to be determined by direct infusion of the analytical standards. For example, for IAA, a common transition is m/z 176.1 -> 130.1.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like IA-Trp, a derivatization step is mandatory.
1. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., with ethyl acetate) after acidification.
-
Evaporation: Evaporate the organic extract to dryness.
-
Derivatization (Silylation): To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubation: Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of IA-Trp.
2. GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized IA-Trp.
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for screening large numbers of samples. The development of a specific antibody for IA-Trp is a prerequisite.
1. Assay Principle (Competitive ELISA):
-
Coating: A microtiter plate is coated with a known amount of IA-Trp antigen.
-
Competition: Sample or standard containing IA-Trp is added to the wells along with a specific primary antibody against IA-Trp. The IA-Trp in the sample competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibody and sample components.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of IA-Trp in the sample.
Mandatory Visualization
Caption: General experimental workflow for the quantification of indole-3-acetyl-tryptophan.
Caption: Simplified metabolic pathway showing the formation of indole-3-acetyl-tryptophan.
References
A Head-to-Head Battle of Internal Standards: Optimizing Accuracy and Precision in Tryptophan Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of tryptophan and its metabolites, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comparative analysis of (S)-N-(1H-Indole-3-acetyl)tryptophan-d4 and other commonly used deuterated internal standards, supported by experimental considerations for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
The quantitative analysis of tryptophan and its diverse metabolites, which play crucial roles in various physiological and pathological processes, presents significant analytical challenges. The use of stable isotope-labeled internal standards is a widely accepted strategy to mitigate variability during sample preparation and analysis, thereby enhancing the accuracy and precision of LC-MS/MS-based quantification. Among the available options, deuterated analogs of tryptophan and its derivatives are frequently employed. This guide focuses on the practical application and comparative performance of this compound against other deuterated standards like L-Tryptophan-d5.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in quantitative mass spectrometry to correct for the loss of analyte during sample processing and to compensate for matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting with it during chromatography and exhibiting similar ionization efficiency. Deuterated standards are often preferred as they are chemically almost identical to their endogenous counterparts, differing only in mass.
Performance Comparison of Deuterated Tryptophan Standards
While specific head-to-head comparative studies detailing the performance of this compound against other standards in various matrices are not extensively published, we can infer performance characteristics based on the principles of isotope-labeled internal standardization and data from analogous compounds. The key performance parameters to consider are accuracy, precision, recovery, and matrix effect.
Table 1: Comparison of Key Performance Parameters for Deuterated Internal Standards in Tryptophan Metabolite Analysis
| Parameter | This compound (Expected) | L-Tryptophan-d5 (Reported in Literature) | L-Tryptophan-d8 (Reported in Literature) |
| Analyte(s) Targeted | Indole-3-acetyl-tryptophan and related indole-containing metabolites | L-Tryptophan and its direct metabolites | L-Tryptophan and its direct metabolites |
| Accuracy (% Bias) | Expected to be low (<15%) when used for the corresponding analyte. | Generally reported as <15% for overall method validation. | Generally reported as <15% for overall method validation. |
| Precision (% RSD) | Expected to be low (<15%) for both intra- and inter-day assays. | Intra- and inter-day precision for methods using this standard are typically <15%. | Intra- and inter-day precision for methods using this standard are typically <15%. |
| Recovery | Dependent on the extraction method; expected to closely track the analyte's recovery. | Method-dependent; used to normalize for analyte loss during sample preparation. | Method-dependent; used to normalize for analyte loss during sample preparation. |
| Matrix Effect | Expected to compensate for matrix effects experienced by the analyte. | Effectively compensates for matrix effects for tryptophan. | Effectively compensates for matrix effects for tryptophan. |
Note: The performance of this compound is extrapolated based on its intended use as a deuterated internal standard. Specific quantitative data from direct comparative studies is limited in publicly available literature.
Experimental Protocols for Tryptophan Metabolite Analysis using Deuterated Internal Standards
The following is a generalized experimental protocol for the analysis of tryptophan and its metabolites in biological matrices using LC-MS/MS with a deuterated internal standard. This protocol should be optimized and validated for the specific analyte and matrix of interest.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma, serum, urine, cell culture supernatant) on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution (e.g., this compound in a suitable solvent).
-
Add 400 µL of ice-cold protein precipitation solvent (e.g., methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The gradient needs to be optimized for the specific analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each analyte and the internal standard by direct infusion.
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps and concepts.
Caption: A typical experimental workflow for the analysis of tryptophan metabolites using a deuterated internal standard.
Caption: Simplified overview of major tryptophan metabolic pathways.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative LC-MS/MS methods for tryptophan and its metabolites. While this compound is a suitable candidate for the quantification of indole-3-acetyl-tryptophan, its utility for other tryptophan metabolites should be carefully validated. For broader panels of tryptophan metabolites, the use of a suite of corresponding deuterated internal standards, such as L-Tryptophan-d5 for tryptophan, is recommended to ensure the highest degree of accuracy and precision. Researchers should always perform thorough method validation, including the assessment of recovery and matrix effects, to ensure the chosen internal standard performs adequately in the specific biological matrix and for the analytes of interest.
A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Internal Standards in Metabolomics
For researchers, scientists, and drug development professionals engaged in metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. The use of stable isotope-labeled (SIL) internal standards is the gold standard for correcting analytical variability. However, the choice between deuterated (²H) and carbon-13 (¹³C)-labeled standards can significantly impact data quality. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate internal standard for your research needs.
The ideal internal standard should perfectly mimic the physicochemical properties of the analyte of interest, differing only in mass. This ensures that it behaves identically during sample extraction, chromatographic separation, and mass spectrometric detection, thereby providing reliable correction for matrix effects and other sources of analytical error. While both deuterated and ¹³C-labeled standards are widely used, their inherent properties lead to distinct advantages and disadvantages.
Key Performance Parameters: A Quantitative Comparison
The decision between deuterated and ¹³C-labeled internal standards often involves a trade-off between cost and analytical robustness. While deuterated standards are generally less expensive and more readily available, ¹³C-labeled standards typically offer superior performance, particularly in complex biological matrices.[1][2] The following tables summarize the key performance differences based on experimental observations.
| Parameter | Deuterated (²H) Internal Standards | ¹³C-Labeled Internal Standards | Key Findings |
| Chromatographic Co-elution | Often exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte, a phenomenon known as the "isotope effect".[3][4] | Co-elute perfectly with the native analyte under various chromatographic conditions.[1][3] | Perfect co-elution of ¹³C-standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Isotopic Stability | Prone to back-exchange of deuterium (B1214612) with hydrogen from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[5] | Chemically stable with no risk of isotope exchange during sample preparation, storage, or analysis.[6] | The high stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow. |
| Matrix Effect Correction | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[3] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][3] | ¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching. One study reported a mean bias of 96.8% with a standard deviation of 8.6%.[3] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[3] Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[3] | The closer physicochemical properties of ¹³C-labeled standards to the analyte result in more reliable and reproducible quantification.[3] |
| Cost | Generally less expensive and more readily available.[2] | Typically more expensive due to more complex and laborious synthesis.[2] | For routine analyses with established methods and minimal matrix effects, deuterated standards may be cost-effective. For complex assays or when high accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability.[1] |
Visualizing the Workflow and a Key Metabolic Pathway
To better understand the practical application of these internal standards, the following diagrams illustrate a typical experimental workflow and a central metabolic pathway frequently analyzed in metabolomics studies.
References
A Researcher's Guide to Cross-Validation of LC-MS and Immunoassay Data
An objective comparison of two pivotal analytical techniques for researchers, scientists, and drug development professionals.
In the realm of bioanalysis, both liquid chromatography-mass spectrometry (LC-MS) and immunoassays stand as cornerstone techniques for the quantification of a wide array of analytes, from biomarkers to therapeutic drugs. While immunoassays have long been the established method, LC-MS has emerged as a powerful and often more specific alternative. The cross-validation of data between these two platforms is crucial for ensuring data integrity, accuracy, and for bridging historical data with modern analytical standards. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in navigating the complementary strengths and inherent differences of these two methodologies.
At a Glance: LC-MS vs. Immunoassay
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Immunoassay (e.g., ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with a measurable signal.[1][2] |
| Specificity | High to very high; can distinguish between structurally similar compounds and metabolites.[3] | Variable; prone to cross-reactivity with similar molecules.[4] |
| Sensitivity | Generally good, with continuous improvements in instrumentation.[2] | Often very high, capable of detecting low-abundance analytes. |
| Multiplexing | High capability; can simultaneously quantify multiple analytes in a single run.[2][5] | Limited multiplexing capabilities in traditional formats.[5] |
| Development Time | Relatively short; assays can be developed in days to weeks. | Can be lengthy, requiring months for antibody development and validation. |
| Throughput | High, with modern UHPLC systems and automated sample processing.[2] | Traditionally high, especially with automated platforms. |
| Cost | Higher initial instrument cost; lower per-sample reagent cost.[2][6] | Lower initial instrument cost; can have higher per-sample reagent costs.[5] |
| Flexibility | Highly flexible and adaptable to new analytes. | Less flexible; requires specific antibodies for each analyte. |
Quantitative Performance: A Comparative Overview
The following tables summarize key performance metrics often observed when comparing LC-MS and immunoassay methods for the quantification of various analytes. These values are representative and can vary based on the specific analyte, matrix, and assay optimization.
Table 1: General Assay Performance Characteristics
| Parameter | LC-MS/MS | Immunoassay (ELISA) |
| Linearity (R²) | > 0.99[4][7][8] | > 0.95[4] |
| Intra-assay Precision (%CV) | < 15%[9] | < 15% |
| Inter-assay Precision (%CV) | < 15%[9] | < 20% |
| Accuracy (% Bias) | 85-115%[10] | 80-120% |
| Lower Limit of Quantification (LLOQ) | Analyte dependent, constantly improving. | Often lower than LC-MS. |
Table 2: Example Cross-Validation Data for Therapeutic Drug Monitoring
This table illustrates a hypothetical comparison for the quantification of a therapeutic monoclonal antibody (mAb).
| Analyte | Method | Calibration Range (µg/mL) | Precision (%CV) | Correlation with Reference Method (R) |
| Therapeutic mAb | LC-MS/MS | 2 - 5000[4] | < 14.6%[10] | 0.982[4] |
| Therapeutic mAb | ELISA | 1 - 100 | < 15% | N/A |
Experimental Workflows and Protocols
A clear understanding of the experimental workflows is essential for appreciating the nuances of each technique and for designing a robust cross-validation study.
General Immunoassay (ELISA) Workflow
Figure 1. A generalized workflow for a sandwich ELISA.
General LC-MS Workflow
Figure 2. A typical workflow for a bottom-up LC-MS proteomics experiment.
Cross-Validation Logical Workflow
Figure 3. Logical workflow for a cross-validation study.
Detailed Experimental Protocols
Protocol 1: Immunoaffinity LC-MS/MS for Protein Quantification
This protocol outlines a common "bottom-up" approach for quantifying a specific protein in a complex biological matrix like plasma.
-
Sample Preparation:
-
Immunoaffinity Enrichment: Incubate plasma samples with magnetic beads coated with a capture antibody specific to the target protein. This step isolates the protein of interest.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the captured protein from the beads.
-
Reduction and Alkylation: Reduce the disulfide bonds of the eluted protein using a reducing agent (e.g., DTT) and then alkylate the free cysteine residues (e.g., with iodoacetamide) to prevent re-formation.
-
Digestion: Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
Internal Standard Spiking: Add a stable isotope-labeled (SIL) peptide that is identical in sequence to a unique "surrogate" peptide from the target protein. This SIL peptide serves as the internal standard for quantification.
-
Desalting: Clean up the peptide mixture using a solid-phase extraction (SPE) C18 cartridge to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the cleaned peptide sample onto a reverse-phase HPLC or UPLC column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Mass Spectrometry: As the peptides elute from the LC column, introduce them into the mass spectrometer via an electrospray ionization (ESI) source.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. This involves selecting the precursor ion of the surrogate peptide and its corresponding SIL internal standard, fragmenting them in the collision cell, and monitoring specific fragment ions for each.
-
-
Data Analysis:
-
Integrate the peak areas for the fragment ions of the endogenous surrogate peptide and the SIL internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of the target protein in the original sample by comparing the peak area ratio to a standard curve generated using known concentrations of the protein.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a standard sandwich ELISA procedure.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the target antigen.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites on the plastic surface.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Sample and Standard Incubation:
-
Add standards of known antigen concentration and the unknown samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody, which recognizes a different epitope on the antigen, to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
-
Substrate Addition and Signal Measurement:
-
Add the enzyme substrate (e.g., TMB for HRP) to each well.
-
Allow the color to develop.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the antigen in the unknown samples by interpolating their absorbance values from the standard curve.
-
Conclusion
References
- 1. MedicalLab Management Magazine [medlabmag.com]
- 2. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Unveiling the Advantages of Deuterated Analogs as Internal Standards in Quantitative Analysis
In the precise world of analytical research and drug development, achieving accurate and reproducible quantification of target molecules is paramount. The choice of an internal standard is a critical decision that can significantly impact the quality and reliability of experimental data. Among the various types of internal standards, deuterated analogs—stable isotope-labeled versions of the analyte—have emerged as the gold standard, particularly in mass spectrometry-based bioanalysis. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to illuminate their superior performance for researchers, scientists, and drug development professionals.
Core Principles: Mimicking the Analyte for Unmatched Accuracy
A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest.[2][3] The fundamental principle behind its efficacy lies in this near-perfect mimicry. When a known amount of the deuterated standard is added to a sample at the beginning of the analytical workflow, it experiences the same processing as the analyte.[1] This allows it to correct for variability introduced during sample preparation, extraction, injection, and ionization.[1][4]
The primary advantages of using a deuterated internal standard include:
-
Co-elution with the Analyte: In chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte have nearly identical retention times.[1] This co-elution is crucial because it ensures both compounds are subjected to the same matrix effects at the same time.[5][6]
-
Similar Ionization Efficiency: In the ion source of a mass spectrometer, the deuterated standard and the analyte ionize with very similar efficiency due to their chemical identity.[1][6]
-
Correction for Variability: Any loss of the analyte during sample preparation and analysis is mirrored by a proportional loss of the deuterated internal standard.[1] This allows for accurate correction and more reliable quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over other options, such as structural analogs (compounds with a similar but not identical chemical structure), is well-documented.[7] Stable isotope-labeled internal standards (SIL-IS), like deuterated standards, consistently provide better assay performance.[8]
| Analyte | Internal Standard Type | Matrix | Precision (% CV) without IS | Precision (% CV) with Deuterated IS | Reference |
| Sirolimus | Deuterated (SIR-d₃) | Whole Blood | 7.6 - 9.7 | 2.7 - 5.7 | [2][9] |
| Kahalalide F | Structural Analog vs. Deuterated | Plasma | - | Mean bias improved from 96.8% to 100.3% with SIL-IS | [2] |
| Imidacloprid | Deuterated (Imidacloprid-D4) | Cannabis Flower | RSD > 50% | RSD < 15% | [10] |
Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard.
| Analyte | Internal Standard Type | Matrix | Accuracy (%) without IS | Accuracy (%) with Deuterated IS | Reference |
| Various Pesticides & Mycotoxins | Deuterated Analogs | Cannabis Concentrates | Accuracy values differ by >60% | Accuracy within 25% | [10] |
Table 2: Comparison of Assay Accuracy with and without a Deuterated Internal Standard.
Experimental Protocols: A Practical Guide
Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated internal standards.
Experimental Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[9]
Objective: To prepare a plasma sample for LC-MS/MS analysis by precipitating proteins and incorporating a deuterated internal standard.
Methodology:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample. Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.[9]
Experimental Protocol 2: QuEChERS for Pesticide Residue Analysis in Food Matrices
This protocol outlines a general procedure for the analysis of pesticide residues in a food matrix (e.g., fruit or vegetable) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11]
Objective: To extract pesticide residues from a complex food matrix and incorporate a deuterated internal standard for accurate quantification.
Methodology:
-
Homogenize 10-15 g of the food sample.
-
Add the homogenized sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the deuterated internal standard solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile (upper) layer to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[11]
Visualizing the Workflow and Rationale
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromforum.org [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
A Guide to Inter-laboratory Comparison of Tryptophan Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tryptophan and its metabolites is critical for advancing research in numerous fields, including neurobiology, immunology, and oncology. Tryptophan metabolism, primarily through the kynurenine (B1673888) and serotonin (B10506) pathways, is implicated in a wide range of physiological and pathological processes.[1][2][3][4] Given the growing interest in these pathways as therapeutic targets and sources of biomarkers, the need for robust and reproducible analytical methods is paramount. This guide provides a comparative overview of current analytical approaches, focusing on liquid chromatography-mass spectrometry (LC-MS) based methods, to assist researchers in selecting and implementing appropriate analytical strategies.
Comparative Analysis of Analytical Methodologies
A significant challenge in the field is the variability in analytical methods used across different laboratories, which can hinder direct comparison of results.[5] While formal inter-laboratory ring trials are not extensively published, a review of validated single-laboratory studies provides valuable insights into the performance of various methods. The following tables summarize the performance characteristics of several published LC-MS methods for the quantification of key tryptophan metabolites in different biological matrices.
Table 1: Performance Comparison of LC-MS/MS Methods for Tryptophan Metabolite Analysis in Human Plasma/Serum
| Metabolite | Method | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Reference |
| Tryptophan | LC-MS/MS | 500 | 95-105 | <15 | Metabolon, Inc.[6] |
| Kynurenine | LC-MS/MS | 50.0 | 95-105 | <15 | Metabolon, Inc.[6] |
| Kynurenic Acid | HPLC-UV/FL | Not Reported | Not Reported | <5 (intra-day) | [7] |
| Serotonin | HPLC-UV/FL | Not Reported | Not Reported | <5 (intra-day) | [7] |
| Quinolinic Acid | LC-MS/MS | 1-200 | Passed criteria | <15 | [8] |
| 3-Hydroxykynurenine | LC-MS/MS | Not specified | Not specified | Not specified | [9] |
Table 2: Performance Comparison of LC-MS/MS Methods for Tryptophan Metabolite Analysis in Urine
| Metabolite | Method | LOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Reference |
| Tryptophan | LC-MS/MS | 3-300 | 86.1-113.5 | 1.00-13.84 (intra-day) | [10] |
| Kynurenine | LC-MS/MS | 3-300 | 86.1-113.5 | 1.00-13.84 (intra-day) | [10] |
| Kynurenic Acid | LC-MS/MS | 3-300 | 86.1-113.5 | 1.00-13.84 (intra-day) | [10] |
| Serotonin | LC-MS/MS | 3-300 | 86.1-113.5 | 1.00-13.84 (intra-day) | [10] |
| 5-HIAA | LC-MS/MS | 3-300 | 86.1-113.5 | 1.00-13.84 (intra-day) | [10] |
| Xanthurenic Acid | LC-MS/MS | 3-300 | 86.1-113.5 | 1.00-13.84 (intra-day) | [10] |
Table 3: Performance of a Polarity-Switching UHPLC-SRM-MS Method in Mouse Tissues
| Parameter | Value | Reference |
| No. of Metabolites Quantified | 31 | [11] |
| Run Time | 5 minutes | [11] |
| Intra-day Precision (CV%) | 0.5 - 15.8 | [11] |
| Inter-day Precision (CV%) | 1.5 - 16.7 | [11] |
| Accuracy (%) | 75.8 - 126.9 | [11] |
Signaling Pathways and Experimental Workflow
Tryptophan Metabolic Pathways
Tryptophan is an essential amino acid that is metabolized through several key pathways, primarily the kynurenine and serotonin pathways.[3] The kynurenine pathway accounts for approximately 95% of tryptophan degradation and produces several neuroactive metabolites, while the serotonin pathway leads to the production of the neurotransmitter serotonin and the hormone melatonin.[2][4]
Caption: Major metabolic pathways of tryptophan, including the kynurenine and serotonin pathways.
Typical Experimental Workflow
The analysis of tryptophan metabolites typically involves sample collection, preparation, instrumental analysis by LC-MS/MS, and data processing. Each step is critical for obtaining accurate and reproducible results.
Caption: A generalized experimental workflow for the analysis of tryptophan metabolites.
Experimental Protocols
Key Experiment: Quantification of Tryptophan Metabolites by LC-MS/MS
This section provides a representative protocol for the simultaneous quantification of multiple tryptophan metabolites in human plasma, synthesized from common practices reported in the literature.[8][10][11]
1. Materials and Reagents:
-
Tryptophan, Kynurenine, Kynurenic Acid, Serotonin, 5-HIAA, and corresponding stable isotope-labeled internal standards (IS).
-
HPLC-grade methanol (B129727), acetonitrile, water, and formic acid.
-
Human plasma (sourced ethically).
-
96-well plates and microcentrifuge tubes.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (containing a mix of all IS) to each sample.
-
Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate or autosampler vial.
-
Dilute with 150 µL of water containing 0.1% formic acid if necessary.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: A UHPLC system such as an Agilent 1290 or equivalent.[6]
-
Column: A reversed-phase C18 column (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. A total run time of 5-15 minutes is common.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer such as a Sciex QTrap 5500 or equivalent.[6]
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes (polarity switching) if necessary to cover all metabolites.[11]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Pre-optimized precursor-to-product ion transitions for each analyte and internal standard must be used.
-
4. Data Analysis and Quantification:
-
Peak areas for each analyte and its corresponding internal standard are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators.
-
The concentration of each analyte in the unknown samples is calculated from the calibration curve.
-
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.
Conclusion
The analysis of tryptophan metabolites presents analytical challenges due to the wide range of concentrations and chemical properties of the compounds of interest.[1] Liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard for sensitive and specific quantification.[10] While methodologies can vary between laboratories, a focus on robust validation, including the assessment of accuracy, precision, linearity, and matrix effects, is essential for generating reliable and comparable data.[5][8] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. As the field moves forward, greater standardization of methods and the implementation of inter-laboratory comparison studies will be crucial for enhancing the reproducibility and translational value of research on the tryptophan metabolic pathways.
References
- 1. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of Tryptophan and Its Main Metabolite Kynurenine and the Risk of Multiple Cancers Based on the Bidirectional Mendelian Randomization Analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. metabolon.com [metabolon.com]
- 7. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS | MDPI [mdpi.com]
- 11. Simultaneous determination of tryptophan and its 31 catabolites in mouse tissues by polarity switching UHPLC-SRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
Determining Detection and Quantification Limits for Indole-3-acetyl-tryptophan: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) is paramount for method validation and ensuring reliable analytical data. This guide provides a comparative overview of methodologies for establishing the LOD and LOQ of indole-3-acetyl-tryptophan, a key metabolite of the plant hormone indole-3-acetic acid (IAA). Due to a lack of publicly available data specifically for indole-3-acetyl-tryptophan, this guide leverages data from the closely related and structurally similar compound, indole-3-acetic acid (IAA), to provide a practical framework.
Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. In contrast, the Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.
Several methods are employed to determine LOD and LOQ, with the most common approaches being:
-
Signal-to-Noise (S/N) Ratio: This method defines the LOD as the concentration at which the analyte's signal is a certain multiple (typically 3) of the background noise, and the LOQ as the concentration where the signal is a higher multiple (typically 10) of the noise.
-
Calibration Curve Method: This approach utilizes the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S). The LOD and LOQ are calculated using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Comparative Analysis of Analytical Methods
While specific data for indole-3-acetyl-tryptophan is limited, the analysis of the related compound, indole-3-acetic acid (IAA), provides valuable insights into expected performance across different analytical platforms. Liquid chromatography coupled with mass spectrometry (LC-MS) is a predominant technique for the sensitive and selective quantification of indole (B1671886) compounds.
| Analytical Method | Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-ESI-MS/MS | Indole-3-acetic acid (IAA) | Culture Medium | 0.05 µM | 0.05 - 2 µM | [1] |
| GC-MS | Indole-3-acetic acid (IAA) | Serum & CSF | 0.2 - 0.4 µM | 0.4 - 0.5 µM | [2][3] |
| HPTLC | Indole-3-acetic acid (IAA) | Microbial Samples | Not specified | 100 - 1000 ng/spot | [4] |
Note: The provided LOD and LOQ values for Indole-3-acetic acid (IAA) serve as an estimation for what can be expected for the structurally similar Indole-3-acetyl-tryptophan. Actual performance will depend on the specific instrumentation, method parameters, and matrix effects.
Experimental Protocol: Establishing LOD and LOQ for Indole-3-acetyl-tryptophan using LC-MS/MS
This protocol outlines a general procedure for determining the LOD and LOQ of indole-3-acetyl-tryptophan using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Materials and Reagents:
-
Indole-3-acetyl-tryptophan analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte
-
HPLC or UHPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or other appropriate mobile phase additives
-
Blank matrix (e.g., plasma, cell culture media)
2. Instrumentation:
-
A Liquid Chromatography system (HPLC or UHPLC)
-
A Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
3. Standard Solution Preparation:
-
Prepare a stock solution of indole-3-acetyl-tryptophan in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a surrogate matrix. The concentration range should bracket the expected LOQ.
-
Prepare a stock solution of the internal standard.
4. Sample Preparation:
-
Spike the blank matrix with the calibration standards to create matrix-matched calibrants.
-
Add a fixed concentration of the internal standard to all samples, calibrants, and quality controls.
-
Perform sample extraction (e.g., protein precipitation, solid-phase extraction) to remove interferences.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion to product ion transitions for both the analyte and the internal standard.
-
6. Data Analysis and LOD/LOQ Determination:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrants.
-
Determine the slope (S) and the standard deviation of the y-intercept (σ) from the regression analysis of the calibration curve.
-
Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Alternatively, determine the S/N ratio for the lowest concentration standards and establish the LOD at a S/N of 3 and the LOQ at a S/N of 10.
Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Simplified tryptophan metabolism to Indole-3-acetyl-tryptophan.
References
- 1. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Profiles: Healthy vs. Cancer States
This guide provides a comparative analysis of the metabolic profiles observed in healthy versus cancerous states, with a focus on the well-documented "Warburg effect." It is intended for researchers, scientists, and professionals in drug development seeking to understand and target the metabolic vulnerabilities of cancer. The content includes quantitative data on key metabolite changes, detailed experimental protocols for metabolomic analysis, and visualizations of the core metabolic pathways and experimental workflows.
Introduction: The Metabolic Shift in Cancer
Normal, healthy cells primarily rely on mitochondrial oxidative phosphorylation (OXPHOS) to generate the energy required for cellular processes.[1][2] This is a highly efficient process, producing up to 36 molecules of ATP from a single molecule of glucose.[3][4] In contrast, many cancer cells undergo a fundamental metabolic reprogramming, shifting from OXPHOS to aerobic glycolysis, a phenomenon first observed by Otto Warburg and known as the Warburg effect.[2][5][6]
This switch means that cancer cells will ferment glucose into lactate (B86563) at a high rate, even when sufficient oxygen is available for OXPHOS.[7][8] While aerobic glycolysis is far less efficient in terms of ATP yield (producing only 2 ATP per glucose molecule), it is believed to provide other advantages for rapidly proliferating cells.[3][4] These advantages include the rapid production of ATP and the shunting of glycolytic intermediates into biosynthetic pathways to produce the nucleotides, lipids, and amino acids necessary for creating new biomass.[5][8] This metabolic plasticity allows cancer cells to thrive and adapt to various microenvironments.[9]
Quantitative Comparison of Key Metabolites
The shift towards aerobic glycolysis results in significant and measurable changes in the concentrations of key metabolites. The table below summarizes typical alterations observed when comparing cancer cells or tissues to their healthy counterparts. Elevated lactate-to-pyruvate ratios are a hallmark of this metabolic reprogramming and can be observed in various cancer types.[10]
| Metabolite | Change in Cancer State | Typical Location | Rationale for Change |
| Glucose | Increased Uptake | Extracellular, Intracellular | Upregulation of glucose transporters (e.g., GLUT1) to fuel high glycolytic rate.[3][6] |
| Pyruvate (B1213749) | Variable/Decreased (Mitochondrial) | Intracellular, Mitochondrial | Rapidly converted to lactate in the cytoplasm instead of being transported into mitochondria for OXPHOS.[7][11] |
| Lactate | Significantly Increased | Intracellular, Extracellular | End product of aerobic glycolysis; actively exported from the cell by monocarboxylate transporters (MCTs).[6][7][8] |
| Citrate (B86180) | Decreased (in TCA cycle) | Mitochondrial | Reduced influx of pyruvate into the TCA cycle leads to lower levels of citrate and other cycle intermediates. |
| Glutamine | Increased Uptake | Extracellular, Intracellular | Used as an alternative fuel source to replenish TCA cycle intermediates (anaplerosis) for biosynthesis.[8] |
Visualizing the Metabolic Shift: The Warburg Effect
The diagram below illustrates the fundamental shift in glucose metabolism from oxidative phosphorylation in healthy cells to aerobic glycolysis in cancer cells. This reprogramming is driven by the activation of oncogenes and inactivation of tumor suppressors.[1]
Experimental Protocols: Metabolomic Analysis
Metabolomic profiling is essential for quantifying the metabolic differences between healthy and diseased states.[12][13] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for this purpose.[14]
Protocol: Untargeted LC-MS Metabolomics of Plasma Samples
This protocol outlines a standard procedure for preparing and analyzing plasma samples to obtain global metabolic profiles.
-
Sample Collection and Thawing:
-
Collect blood in EDTA or heparin tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw frozen plasma samples on ice or at 4°C to minimize metabolic degradation.[15]
-
-
Protein Precipitation and Metabolite Extraction:
-
Add 100 µL of plasma to a microcentrifuge tube.[15]
-
To precipitate proteins and extract metabolites, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) (a 4:1 solvent-to-plasma ratio).[16] The solvent should contain internal standards to assess analytical variability.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
-
LC-MS Analysis:
-
Chromatography: Inject the metabolite extract onto a Liquid Chromatography (LC) system. A common method uses a reverse-phase C18 column or a HILIC column for separating polar metabolites.[14][16][17]
-
Mass Spectrometry: The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The instrument is typically operated in both positive and negative electrospray ionization (ESI) modes in separate runs to detect a wider range of metabolites.
-
Data is acquired in full scan mode to capture all ions within a specified mass range (e.g., m/z 70-1000).[16]
-
-
-
Data Processing and Analysis:
-
Use specialized software (e.g., XCMS, Compound Discoverer) for peak detection, alignment, and integration across all samples.
-
Identify metabolites by matching their accurate mass and retention times to metabolomics databases (e.g., HMDB, METLIN).
-
Perform statistical analysis (e.g., t-tests, PCA, OPLS-DA) to identify metabolites that are significantly different between healthy and diseased groups.
-
Use pathway analysis tools (e.g., MetaboAnalyst) to determine which metabolic pathways are most affected.
-
Standard Metabolomics Workflow
The following diagram outlines the logical flow of a typical metabolomics experiment, from initial sample collection through to final biological interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Pathways of the Warburg Effect in Health and Disease: Perspectives of Choice, Chain or Chance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Changes in Cancer: The Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Metabolomics in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 17. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Impact of Altered Indole-3-Acetyl-Tryptophan Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological impact of altered indole-3-acetyl-tryptophan (IA-Trp) levels alongside other key tryptophan metabolites. Due to the limited direct research on IA-Trp, this guide synthesizes information on well-characterized tryptophan derivatives to provide a framework for understanding its potential biological significance. The content is supported by experimental data and detailed methodologies for key assays.
Introduction to Tryptophan Metabolism
Tryptophan, an essential amino acid, is metabolized through three primary pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway mediated by gut microbiota.[1] These pathways produce a diverse array of bioactive metabolites that play crucial roles in regulating inflammation, immune responses, neurological function, and metabolic homeostasis.[2][3] Alterations in the levels of these metabolites have been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[4][5] Indole-3-acetyl-tryptophan (IA-Trp) is a conjugate of the major plant auxin and mammalian signaling molecule, indole-3-acetic acid (IAA).[6] While its specific functions are still under investigation, its relationship with IAA suggests a potential role in similar biological processes.
Comparative Biological Impact of Tryptophan Metabolites
The following table summarizes the known biological impacts of key tryptophan metabolites and provides a hypothesized comparison for IA-Trp based on its identity as an IAA conjugate.
| Metabolite | Key Biological Functions | Impact of Increased Levels | Impact of Decreased Levels | Hypothesized Comparative Impact of IA-Trp |
| Indole-3-Acetic Acid (IAA) | Regulation of cell proliferation, inflammation, and gut homeostasis.[2] | May promote tumorigenesis in some cancers but can also have anti-inflammatory effects.[2] | Associated with reduced gut barrier function and altered immune responses. | May act as a reservoir for IAA, slowly releasing it to modulate its effects. Could potentially have a more sustained but less potent impact compared to free IAA. |
| Indole-3-Propionic Acid (IPA) | Potent antioxidant, neuroprotective agent, and modulator of gut barrier function.[4] | Associated with reduced inflammation and oxidative stress, potentially protective against cardiovascular and neurodegenerative diseases.[4] | Linked to increased risk of metabolic and cardiovascular diseases. | Likely possesses distinct properties from IAA and its conjugates, with a primary role in antioxidant defense. |
| Indole-3-Aldehyde (I3A) | Modulator of immune responses through the aryl hydrocarbon receptor (AhR).[7] | Can have both pro- and anti-inflammatory effects depending on the context. May influence immune cell differentiation and cytokine production. | Unknown, but likely leads to dysregulation of AhR-mediated signaling. | As an IAA conjugate, its direct interaction with AhR is likely minimal compared to I3A. Its effects would be indirect, following conversion to IAA. |
| Indole-3-Acetyl-Tryptophan (IA-Trp) | Putative role as an IAA conjugate and potential modulator of auxin homeostasis.[6] | (Hypothesized) Could lead to a sustained increase in local IAA concentrations, potentially impacting cell growth and inflammation in a prolonged manner. | (Hypothesized) Might result in reduced availability of active IAA, potentially affecting cellular processes dependent on this signaling molecule. | Compared to other metabolites, IA-Trp's primary role is likely as a precursor or storage form of IAA, leading to a delayed and potentially more localized biological effect. |
Experimental Protocols
Quantification of Tryptophan Metabolites by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of various indole derivatives in biological samples.
Materials:
-
HPLC system with fluorescence or mass spectrometry (MS) detection
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Water, ultrapure
-
Standards for tryptophan and its metabolites (IAA, IPA, I3A, IA-Trp)
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Protein precipitation agent (e.g., trichloroacetic acid [TCA] or cold acetonitrile)
Protocol:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of the sample, add 200 µL of cold acetonitrile (or 10% TCA) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-26 min: 90-10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
Fluorescence: Excitation at 280 nm, Emission at 350 nm.
-
Mass Spectrometry: Use appropriate precursor and product ions for each metabolite in multiple reaction monitoring (MRM) mode.
-
-
-
Quantification:
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Remove the medium and add 100 µL of fresh medium containing different concentrations of the test compound (e.g., IA-Trp, IAA). Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
Western Blotting for Signaling Protein Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Treat cells with the compounds of interest as described in the cell viability assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
Visualizations of Pathways and Workflows
Caption: Overview of the major tryptophan metabolic pathways.
Caption: General experimental workflow for assessing biological impact.
References
- 1. drkumardiscovery.com [drkumardiscovery.com]
- 2. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Gut microbial metabolite connections to cardiovascular disease call for gutsy therapeutic approaches [jci.org]
- 5. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan - Wikipedia [en.wikipedia.org]
- 8. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of tryptophan metabolites [bio-protocol.org]
- 10. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 11. Chromatographic analysis of tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling (S)-N-(1H-Indole-3-acetyl)tryptophan-d4
For immediate reference, researchers, scientists, and drug development professionals should adhere to the following essential safety and logistical protocols when handling (S)-N-(1H-Indole-3-acetyl)tryptophan-d4. This guide provides a detailed operational and disposal plan to ensure laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87 certified. Goggles are recommended when there is a splash hazard.[4] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or latex gloves are generally suitable. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[5][6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect skin and clothing.[4] |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask if handling the solid form creates dust. In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator may be necessary.[3][5] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools and ground all equipment when handling the powder to prevent electrostatic discharge.[5]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Incident | Procedure |
| Spill | Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[2][3] For a solution spill, absorb with an inert material and place in a chemical waste container. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10] |
Disposal Plan
All waste materials should be handled as chemical waste.
-
Dispose of unused material and its container in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or the environment.[2]
-
Contaminated PPE and cleaning materials should also be disposed of as chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling the compound, from preparation to disposal, emphasizing safety at each step.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
- 10. ajiaminoscience.eu [ajiaminoscience.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
